Ligustrazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,5,6-tetramethylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFOGXUTRDQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1124-11-4 (Parent) | |
| Record name | Pyrazine, tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20997867 | |
| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76494-51-4, 126400-81-5 | |
| Record name | Ligustrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76494-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligustrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIGUSTRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ligustrazine Hydrochloride: A Technical Guide to its Neuroprotective Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ligustrazine, or tetramethylpyrazine (TMP), is a primary bioactive alkaloid extracted from the traditional Chinese herb Ligusticum chuanxiong Hort. Its hydrochloride salt, ligustrazine hydrochloride, has been extensively studied for its therapeutic potential in a variety of conditions, most notably cerebrovascular diseases. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its neuroprotective effects at the cellular and molecular levels. The document synthesizes current preclinical evidence, focusing on its anti-apoptotic, anti-inflammatory, and antioxidant properties, as well as its influence on neurotransmitter systems and ion channel activity. Detailed signaling pathways, quantitative data summaries, and experimental protocols are presented to support further research and drug development efforts in the field of neuroprotection.
Core Neuroprotective Mechanisms of Action
This compound's neuroprotective effects are multifaceted, stemming from its ability to modulate several key pathological processes in neurons. These core mechanisms include the inhibition of apoptosis, mitigation of oxidative stress, suppression of inflammatory responses, and regulation of neuronal excitability through effects on ion channels and neurotransmitters.
Inhibition of Neuronal Apoptosis
A significant body of evidence points to the potent anti-apoptotic activity of ligustrazine in neuronal cells. It primarily achieves this by modulating the intrinsic mitochondrial pathway of apoptosis.
-
Regulation of the Bcl-2 Family: Ligustrazine has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1] This action shifts the Bax/Bcl-2 ratio in favor of cell survival, thereby stabilizing the mitochondrial membrane and preventing the release of pro-apoptotic factors like cytochrome c.[2][3]
-
Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, ligustrazine subsequently inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][4][5] Studies have demonstrated that treatment with ligustrazine significantly reduces the expression of cleaved caspase-3 in neuronal cells subjected to injury.[1][6]
The signaling pathway for ligustrazine's anti-apoptotic action is visualized below.
Caption: Anti-apoptotic signaling pathway of this compound.
Mitigation of Oxidative Stress
This compound is a potent antioxidant, protecting neurons from damage induced by reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5]
-
Scavenging Free Radicals: It directly reduces the concentration of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[4][5]
-
Enhancing Endogenous Antioxidant Systems: Ligustrazine upregulates the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[4][7][8][9]
-
NRF2 Pathway Activation: A crucial mechanism for its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[7][8] Ligustrazine promotes the translocation of NRF2 from the cytoplasm to the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for GPX4 and SLC7A11, which in turn inhibits ferroptosis.[7][8]
The NRF2-mediated antioxidant pathway is illustrated below.
Caption: NRF2-mediated antioxidant action of this compound.
Attenuation of Neuroinflammation
Ligustrazine exhibits significant anti-inflammatory properties within the central nervous system. It achieves this by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
-
Reduction of Pro-inflammatory Cytokines: It significantly decreases the levels of inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][8][10]
-
Inhibition of Inflammatory Pathways: Ligustrazine has been shown to inhibit the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical pathway in the inflammatory response.[6] It also inhibits the JAK/STAT signaling pathway.[4][5] By blocking these pathways, it prevents the transcription of genes encoding pro-inflammatory molecules.
Regulation of Ion Channels and Neurotransmitters
Ligustrazine also plays a role in modulating neuronal excitability and nociception.
-
Ion Channel Inhibition: Studies have shown that ligustrazine can inhibit high voltage-gated Ca2+ channels and tetrodotoxin (B1210768) (TTX)-resistant Na+ channels in primary sensory neurons.[11] It also significantly attenuates currents mediated by acid-sensing ion channels (ASICs), which are involved in ischemic pain.[12][13] This suggests a mechanism for its analgesic effects.
-
Neurotransmitter Expression: In models of migraine, ligustrazine inhibits the overexpression of pain-related molecules including the P2X3 receptor, Transient Receptor Potential Vanilloid 1 (TRPV1), c-fos, and Extracellular signal-regulated kinase (ERK).[14][15][16] This indicates that it can modulate the expression of neurotransmitters involved in pain signaling in the trigeminal nervous system.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.
Table 1: Effects on Markers of Apoptosis
| Parameter | Model System | Ligustrazine Conc./Dose | Observed Effect | Reference |
| Bax Protein | STR Cells | 2 µM | Significant Increase | [1][6] |
| Bcl-2 Protein | STR Cells | 2 µM | Significant Decrease | [1][6] |
| Cleaved Caspase-3 | STR Cells | 2 µM | Significant Increase | [1][6] |
| Caspase-3 | Animal models of cerebral ischemia | N/A | SMD = -5.21 (95% CI -7.47 to -2.94) | [4][5] |
| Apoptosis Rate | STR Cells | ≥ 0.5 µM | Significant Increase (P<0.001) | [1][6] |
Table 2: Effects on Markers of Oxidative Stress
| Parameter | Model System | Ligustrazine Conc./Dose | Observed Effect | Reference |
| SOD | Animal models of cerebral ischemia | N/A | SMD = 4.60 (95% CI 2.10 to 7.10) | [4] |
| NOS | Animal models of cerebral ischemia | N/A | SMD = -1.52 (95% CI -2.98 to -0.06) | [4] |
| MDA | Animal models of cerebral ischemia | N/A | SMD = -5.31 (95% CI -8.48 to -2.14) | [4] |
| NO | Animal models of cerebral ischemia | N/A | SMD = -5.33 (95% CI -8.82 to -1.84) | [4] |
| GSH | HACE rat model | 50-100 mg/kg | Significant Increase | [7][8] |
Table 3: Effects on Inflammatory Cytokines
| Parameter | Model System | Ligustrazine Conc./Dose | Observed Effect | Reference |
| TNF-α | Animal models of cerebral ischemia | N/A | SMD = -7.53 (95% CI -11.34 to -3.72) | [4][5] |
| IL-1β | Animal models of cerebral ischemia | N/A | SMD = -2.65 (95% CI -3.87 to -1.44) | [4] |
| IL-6 | Animal models of cerebral ischemia | N/A | SMD = -5.55 (95% CI -9.32 to -1.78) | [4] |
Standardized Mean Difference (SMD) and 95% Confidence Interval (CI) are derived from meta-analyses of multiple preclinical studies.
Key Experimental Protocols
This section provides an overview of common methodologies used to investigate the neuronal effects of this compound.
Animal Models
-
Middle Cerebral Artery Occlusion (MCAO) for Cerebral Ischemia:
-
Species: Adult Sprague-Dawley or Wistar rats (250-300g).
-
Procedure: An intraluminal filament is inserted via the external carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a set period (e.g., 2 hours).
-
Ligustrazine Administration: this compound is typically administered intraperitoneally (i.p.) or intravenously (i.v.). A common dosage is 80 mg/kg/day, starting shortly after MCAO.[17]
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., via TTC staining), and subsequent biochemical and histological analyses of brain tissue.[4][5][17]
-
-
Nitroglycerin (NTG)-Induced Migraine Model:
-
Species: Adult Wistar rats (200-250g).
-
Procedure: Rats are subcutaneously injected with nitroglycerin (e.g., 15 mg/kg) to induce migraine-like symptoms.
-
Ligustrazine Administration: Intravenous injection of this compound (e.g., 40 mg in 16 mL/kg/day) for a period of 7 consecutive days prior to NTG administration.[15]
-
Outcome Measures: Behavioral analysis (e.g., head scratching), and molecular analysis (qRT-PCR, Western blot) of the trigeminal ganglion.[14][15]
-
The general workflow for preclinical animal studies is depicted below.
Caption: General experimental workflow for in vivo studies.
Cell-Based Assays
-
Oxygen-Glucose Deprivation (OGD) Model:
-
Cell Line: PC12 cells (pheochromocytoma of the rat adrenal medulla).
-
Procedure: Cells are incubated in a glucose-free medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 6 hours) to mimic ischemic conditions.
-
Ligustrazine Treatment: Cells are pre-treated with varying concentrations of ligustrazine (e.g., 50-100 ng/mL) for 24 hours prior to OGD.[9][18]
-
Outcome Measures: Cell viability assays (e.g., MTT), measurement of apoptosis markers, and analysis of oxidative stress indicators (NO, SOD).[9][18]
-
Molecular Biology Techniques
-
Western Blot Analysis:
-
Protein Extraction: Brain tissues or cultured cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-ERK, anti-NRF2). After washing, membranes are incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry, with β-actin or GAPDH used as a loading control.[1][15]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction & cDNA Synthesis: Total RNA is extracted from tissues or cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
Amplification: qRT-PCR is performed using a SYBR Green master mix with specific primers for target genes (e.g., P2X3, TRPV1, c-fos, ERK).[14][15]
-
Quantification: Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[14][15]
-
Conclusion and Future Directions
This compound demonstrates robust neuroprotective activity through a combination of anti-apoptotic, antioxidant, and anti-inflammatory mechanisms. Its ability to modulate specific signaling pathways, such as the NRF2 and TLR4/NF-κB pathways, and to influence ion channel function, underscores its potential as a therapeutic agent for a range of neurological disorders, including ischemic stroke and neuropathic pain.
For drug development professionals, the multifaceted nature of ligustrazine presents a compelling case for its further investigation. Future research should focus on:
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Optimizing delivery systems to enhance its bioavailability in the CNS.[19]
-
Clinical Trials: Translating the extensive preclinical data into well-designed clinical trials to ascertain its efficacy and safety in human populations.
-
Target Identification: Utilizing proteomic and genomic approaches to identify novel neuronal targets and further elucidate its complex mechanism of action.
This guide provides a comprehensive foundation for understanding the core neuroprotective actions of this compound, serving as a valuable resource for the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligustrazine suppresses neuron apoptosis via the Bax/Bcl-2 and caspase-3 pathway in PC12 cells and in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Ligustrazine Suppresses Neuron Apoptosis via the [research.amanote.com]
- 4. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 6. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Inhibition of acid sensing ion channel by ligustrazine on angina model in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of acid sensing ion channel by ligustrazine on angina model in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of ligustrazine on the expression of neurotransmitters in the trigeminal ganglion of a rat migraine model - Li - Annals of Translational Medicine [atm.amegroups.org]
- 15. Effects of ligustrazine on the expression of neurotransmitters in the trigeminal ganglion of a rat migraine model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. [Effects of ligustrazine on hippocampal dentate gyrus cell proliferation after focal cerebral ischemia in adult rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academicjournals.org [academicjournals.org]
- 19. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]
Ligustrazine Hydrochloride: A Technical Guide to its Core Signaling Pathways in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. Ligustrazine hydrochloride (LH), also known as tetramethylpyrazine (TMP), is a primary bioactive compound extracted from the traditional medicinal herb Ligusticum wallichii (Chuanxiong). Emerging evidence highlights its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of neuroinflammation. We will dissect its mechanisms of action, focusing on the NF-κB, Nrf2, and PI3K/AKT/mTOR pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of these complex molecular interactions.
Introduction to Neuroinflammation and this compound
Neuroinflammation is the innate immune response of the central nervous system (CNS) to harmful stimuli, such as pathogens, trauma, or protein aggregates[1]. While acute inflammation is a protective mechanism, chronic activation of microglia and astrocytes leads to a sustained release of cytotoxic molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), reactive oxygen species (ROS), and nitric oxide (NO), contributing to neuronal damage and cognitive decline[2][3]. Key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) are central to orchestrating this inflammatory cascade[4].
This compound (LH) has been extensively studied for its therapeutic potential in various CNS disorders, including ischemic stroke, Alzheimer's disease, and neuropathic pain[5][6]. Its neuroprotective effects are largely attributed to its ability to mitigate inflammatory responses, reduce oxidative stress, and protect the integrity of the blood-brain barrier (BBB)[5][6][7]. This guide will focus on the molecular mechanisms underpinning these effects.
Core Signaling Pathways Modulated by this compound
LH exerts its anti-neuroinflammatory effects by modulating several key intracellular signaling cascades. The most well-documented of these are the NF-κB, Nrf2, and PI3K/AKT/mTOR pathways.
Inhibition of the TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4)/NF-κB pathway is a cornerstone of the innate immune response. In the CNS, stimuli like lipopolysaccharide (LPS) activate TLR4 on microglia, triggering a downstream cascade that culminates in the activation of NF-κB[4][8]. Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines and enzymes[9].
Ligustrazine has been shown to be a potent inhibitor of this pathway. It can suppress the activation of TLR4 and subsequently inhibit the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm[8][10]. This prevents NF-κB translocation and reduces the expression of its target inflammatory genes[6][11]. Some studies also suggest that LH's inhibitory effect on NF-κB is mediated by the activation of SIRT1, a deacetylase that can suppress NF-κB signaling[11].
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligustrazine reduces blood-brain barrier permeability in a rat model of focal cerebral ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kB Inhibitors Curb Microglia and Neuroinflammation [rndsystems.com]
- 10. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIRT1 activation by Ligustrazine ameliorates migraine via the paracrine interaction of microglia and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endophytic Origin and Isolation of Ligustrazine from Ligusticum chuanxiong: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the origin and isolation of ligustrazine (also known as tetramethylpyrazine), a key bioactive alkaloid associated with the traditional Chinese medicinal herb Ligusticum chuanxiong. We delve into the botanical origins and historical medicinal use of the plant, followed by a detailed exploration of the modern understanding of ligustrazine's biogenesis, which is now largely attributed to endophytic bacteria residing within the plant's rhizome. This guide presents detailed experimental protocols for the extraction, isolation, and purification of ligustrazine, with a focus on methods such as solvent extraction and high-speed counter-current chromatography. Quantitative data on the yield and purity of ligustrazine from various methods are summarized in comparative tables. Furthermore, we provide visualizations of the experimental workflow and the proposed biosynthetic pathway of ligustrazine through the symbiotic relationship between Ligusticum chuanxiong and its endophytic bacteria.
Introduction: Ligusticum chuanxiong and the Discovery of Ligustrazine
Ligusticum chuanxiong, a perennial plant belonging to the Umbelliferae family, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1] The dried rhizome of the plant, known as "Chuanxiong," is traditionally used to treat a variety of ailments, particularly those related to blood circulation, such as headaches, menstrual disorders, and cardiovascular issues.[2] The therapeutic effects of Ligusticum chuanxiong are attributed to its complex chemical composition, which includes essential oils, phenolic acids, phthalide (B148349) lactones, and most notably, alkaloids.[2]
Among these alkaloids, ligustrazine (2,3,5,6-tetramethylpyrazine) has been identified as a principal bioactive component.[1] Its isolation and subsequent pharmacological studies have revealed a wide range of activities, including anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective effects.[1] This has positioned ligustrazine as a compound of significant interest for modern drug development.
The Origin of Ligustrazine: A Symbiotic Relationship
Initially, ligustrazine was believed to be a secondary metabolite produced directly by Ligusticum chuanxiong. However, recent research has compellingly shifted this paradigm. Evidence now strongly suggests that ligustrazine is not synthesized by the plant itself but by endophytic bacteria, particularly Bacillus subtilis, that live within the rhizome of the plant.[3] These bacteria metabolize substrates provided by the host plant to produce ligustrazine.
Proposed Biosynthetic Pathway
The proposed pathway for ligustrazine biosynthesis involves a symbiotic interaction between Ligusticum chuanxiong and its endophytic Bacillus subtilis. The plant provides essential nutrients, likely sugars, which the bacteria utilize in their metabolic processes. The key steps are believed to be:
-
Metabolism of Plant-Derived Substrates: Bacillus subtilis metabolizes sugars from the Ligusticum chuanxiong rhizome.
-
Production of Acetoin (B143602): Through its metabolic pathways, the bacterium produces acetoin (3-hydroxy-2-butanone), a key precursor to ligustrazine.[4][5]
-
Non-Enzymatic Condensation: In the presence of ammonia, two molecules of acetoin are thought to undergo a non-enzymatic condensation reaction to form the stable aromatic ring structure of tetramethylpyrazine (ligustrazine).[5]
This endophytic origin has significant implications for the production and quality control of ligustrazine, highlighting the importance of the plant's microbiome.
Isolation and Purification of Ligustrazine
Several methods have been developed for the extraction and purification of ligustrazine from the rhizome of Ligusticum chuanxiong. The choice of method depends on factors such as desired purity, yield, scalability, and available equipment.
Data Presentation: Comparison of Isolation Methods
The following table summarizes quantitative data from various isolation and analytical methods for ligustrazine from Ligusticum chuanxiong.
| Method | Starting Material | Ligustrazine Content/Yield | Purity | Reference |
| Methanol Extraction & HPLC Analysis | Dried Rhizome | 0.22 to 1.06 mg/g | N/A (Analytical) | [6] |
| Ethanol (B145695) Extraction (Sonication) | Dried Roots | 4.2% in crude extract | N/A (Crude Extract) | [7] |
| High-Speed Counter-Current Chromatography | 300 mg of crude extract | 11.5 mg | 96.8% | [7] |
| Steam Distillation | Dried Rhizome | 0.8% (v/w) of volatile oil | N/A | [8] |
Experimental Protocols
This protocol describes a general method for obtaining a crude extract of ligustrazine using solvent extraction, which can then be used for further purification.
Materials and Equipment:
-
Dried and powdered rhizome of Ligusticum chuanxiong
-
Ethanol (95%) or Methanol
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper and funnel
-
Beakers and flasks
Procedure:
-
Maceration: Weigh 100 g of powdered Ligusticum chuanxiong rhizome and place it in a 1 L flask. Add 500 mL of 95% ethanol.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant material. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the plant residue with another 500 mL of 95% ethanol to maximize the yield.
-
Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 50°C until the solvent is completely removed.
-
Crude Extract: The resulting residue is the crude extract containing ligustrazine.
This protocol provides a detailed method for the purification of ligustrazine from a crude extract using HSCCC.[7]
Materials and Equipment:
-
Crude extract of Ligusticum chuanxiong
-
HSCCC instrument
-
HPLC system for analysis
-
Solvents: n-hexane, ethyl acetate, ethanol, and deionized water
-
Separatory funnel
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane, ethyl acetate, ethanol, and water in a volume ratio of 5:5:3:7. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Preparation: Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 300 mg) in a small volume of the mobile phase (lower phase) and inject it into the HSCCC system.
-
Chromatographic Separation: Rotate the column at a set speed (e.g., 800 rpm) and pump the mobile phase through the column at a specific flow rate (e.g., 1.5 mL/min).
-
Fraction Collection: Collect the eluent in fractions using a fraction collector.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing pure ligustrazine.
-
Purification: Combine the pure fractions and evaporate the solvent to obtain purified ligustrazine.
Conclusion
The understanding of the origin of ligustrazine has evolved from being considered a direct plant metabolite to a product of a fascinating plant-endophyte symbiosis. This knowledge opens new avenues for the biotechnological production of ligustrazine, potentially offering a more sustainable and controlled supply chain. The isolation and purification of ligustrazine from Ligusticum chuanxiong can be achieved through various methods, with high-speed counter-current chromatography offering an efficient means to obtain high-purity compounds for research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this pharmacologically significant natural product. Further research into the intricate interactions between Ligusticum chuanxiong and its endophytic microbiome may unlock even more efficient and sustainable ways to harness the therapeutic potential of ligustrazine.
References
- 1. imrpress.com [imrpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of Chuanxiong Rhizoma substrate on production of ligustrazine in endophytic Bacillus subtilis by ultra high performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Preparative isolation and purification of chuanxiongzine from the medicinal plant Ligusticum chuanxiong by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Ligustrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine, chemically known as tetramethylpyrazine, is a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum chuanxiong Hort.[1] Its hydrochloride salt, Ligustrazine hydrochloride, is a water-soluble form that is widely used in pharmaceutical research and clinical applications for its various pharmacological effects, including vasodilation, anti-platelet aggregation, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound and the methodologies employed in its structure elucidation.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[4] It is the hydrochloride salt of tetramethylpyrazine, a symmetrically substituted pyrazine (B50134) derivative. The addition of hydrochloric acid to the basic nitrogen atoms of the pyrazine ring enhances its solubility in polar solvents. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Chemical Name | 2,3,5,6-tetramethylpyrazine hydrochloride | [1] |
| Synonyms | Tetramethylpyrazine HCl, Chuanxiongzine hydrochloride | [5] |
| CAS Number | 76494-51-4 | [1][5] |
| Molecular Formula | C₈H₁₂N₂·HCl | [5][6] |
| Molecular Weight | 172.66 g/mol | [5][7][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 84-86 °C (for free base) | [8] |
| Boiling Point | 190 °C (for free base) | [9] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO.[1] Specific solubilities include: ≥17.3 mg/mL in DMSO[10], 34 mg/mL in DMSO[5], and ≥2.5 mg/mL in a formulation of DMSO, PEG300, Tween-80, and saline.[11] | [1][2][5][10][11] |
Structure and Synthesis
The core structure of Ligustrazine is a tetramethyl-substituted pyrazine ring. The hydrochloride salt is formed by the protonation of one or both of the nitrogen atoms in the pyrazine ring by hydrochloric acid.
Synthesis of Ligustrazine
Several synthetic routes to tetramethylpyrazine have been reported. One common laboratory and industrial method involves the condensation of 3-hydroxy-2-butanone (acetoin) with an ammonia (B1221849) source, followed by oxidation.
A general synthetic scheme is as follows:
Another reported method involves the reaction of diacetyl with ammonia. The resulting dihydropyrazine (B8608421) intermediate is then oxidized to yield tetramethylpyrazine.
Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: Due to the symmetry of the tetramethylpyrazine molecule, a single resonance is expected for the twelve equivalent protons of the four methyl groups. In the hydrochloride salt, protonation of the nitrogen atoms will cause a downfield shift of this peak compared to the free base.
¹³C NMR: Similarly, the ¹³C NMR spectrum of the free base shows two signals corresponding to the four equivalent methyl carbons and the four equivalent pyrazine ring carbons.[12] Upon protonation to form the hydrochloride salt, these signals are expected to shift downfield.
| Nucleus | Free Base (Tetramethylpyrazine) Chemical Shift (ppm) | Expected Shift for Hydrochloride Salt |
| ¹³C (Methyl) | ~21.3 | Downfield shift |
| ¹³C (Ring) | ~148.2 | Downfield shift |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For Ligustrazine (tetramethylpyrazine), the electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight.[13]
Common fragments observed in the mass spectrum of tetramethylpyrazine include ions resulting from the loss of a methyl group (m/z 121) and further fragmentation of the pyrazine ring.
While a detailed fragmentation pattern for the hydrochloride salt is not widely published, under typical ESI-MS conditions, the protonated molecule [M+H]⁺ at m/z 137 would be the expected base peak.
X-ray Crystallography
Single-crystal X-ray diffraction (SXRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While the crystal structure of several cocrystals of tetramethylpyrazine has been determined, a publicly available Crystallographic Information File (CIF) for this compound was not found in the Cambridge Structural Database (CSD) at the time of this writing.[4] The analysis of cocrystals reveals that the pyrazine nitrogen atoms readily participate in hydrogen bonding.[4]
Experimental Protocols
Synthesis of Tetramethylpyrazine from 3-Hydroxy-2-butanone and Ammonium Acetate
This protocol is a generalized procedure based on reported methods.[6][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-hydroxy-2-butanone and ammonium acetate in absolute ethanol.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere with stirring for 5-8 hours.
-
Oxidation: Cool the reaction mixture to room temperature and stir in the presence of air or an oxidizing agent to facilitate the aromatization of the dihydropyrazine intermediate to tetramethylpyrazine.
-
Workup and Purification: Remove any solid byproducts by filtration. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or recrystallization.
-
Salt Formation: To prepare the hydrochloride salt, dissolve the purified tetramethylpyrazine in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid. The this compound will precipitate and can be collected by filtration and dried.[14]
HPLC Analysis of this compound
The following is a representative HPLC method for the analysis of this compound.[15]
-
Instrumentation: Waters e2695 HPLC system or equivalent.
-
Column: Venusil XBP C18, 4.6 x 250 mm.[15]
-
Mobile Phase: A mixture of 0.1% phosphoric acid, methanol, and acetonitrile (B52724) (60:35:5, v/v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 295 nm.[15]
-
Injection Volume: 10 µL.[15]
-
Column Temperature: 25 °C.[15]
Signaling Pathways and Mechanism of Action
Ligustrazine has been shown to exert its pharmacological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for drug development professionals.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Ligustrazine has been reported to interact with this pathway, which is often dysregulated in diseases such as cancer.
JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a key role in the immune response, inflammation, and cell proliferation. Ligustrazine has been shown to inhibit the JAK-STAT signal transduction.[3]
TLR4/NLRP3 Inflammasome Pathway
The Toll-like receptor 4 (TLR4) and NOD-like receptor protein 3 (NLRP3) inflammasome pathway is a component of the innate immune system that is activated in response to cellular danger signals, leading to inflammation. Ligustrazine has been found to modulate this pathway, suggesting its anti-inflammatory effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN100556895C - The preparation method of Ligustrazine - Google Patents [patents.google.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]
- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Pyrazine, tetramethyl- [webbook.nist.gov]
- 14. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Targets of Ligustrazine Hydrochloride in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine, or tetramethylpyrazine (TMP), is a primary bioactive compound isolated from the traditional Chinese medicine Ligusticum chuanxiong Hort.[1][2]. It has been extensively studied for its therapeutic potential in a variety of cardiovascular diseases, including atherosclerosis, myocardial infarction, and pulmonary hypertension.[2][3][4]. This technical guide provides a comprehensive overview of the molecular targets of ligustrazine hydrochloride in various cardiovascular disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Myocardial Ischemia/Reperfusion (I/R) Injury
Myocardial I/R injury is a critical concern in the treatment of myocardial infarction, where the restoration of blood flow can paradoxically lead to further tissue damage.[5]. Ligustrazine has demonstrated significant cardioprotective effects in this context by targeting oxidative stress, inflammation, and apoptosis.[1][5].
Core Target: PI3K/Akt Signaling Pathway
A central mechanism of ligustrazine's cardioprotective action is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1]. This pathway is a key regulator of cell survival and function.[6].
| Parameter | Disease Model | Ligustrazine Treatment | Control Group | Ligustrazine Group | % Change | Reference |
| Myocardial Infarct Size | Coronary Microembolization (CME) in rats | N/A | 9.17 ± 2.79% | 5.01 ± 1.26% | -45.4% | [1] |
| Cardiomyocyte Apoptotic Index | CME in rats | N/A | 8.04 ± 1.57% | 3.38 ± 0.63% | -58.0% | [1] |
| Serum cTnI | CME in rats | N/A | Increased | Decreased | N/A | [1] |
| Serum IL-1β | CME in rats | N/A | Increased | Decreased | N/A | [1] |
| Serum TNF-α | CME in rats | N/A | Increased | Decreased | N/A | [1] |
| Serum MDA | CME in rats | N/A | Increased | Decreased | N/A | [1] |
| Serum SOD Activity | CME in rats | N/A | Decreased | Increased | N/A | [1] |
| Serum NO Level | CME in rats | N/A | Decreased | Increased | N/A | [1] |
| p-Akt/Akt Ratio | CME in rats | N/A | Decreased | Increased | N/A | [1] |
| p-eNOS/eNOS Ratio | CME in rats | N/A | Decreased | Increased | N/A | [1] |
Coronary Microembolization (CME) Rat Model: Forty Sprague-Dawley rats were randomly divided into four groups: sham, CME, ligustrazine, and ligustrazine + LY294002 (a PI3K inhibitor).[1]. The CME model was induced by injecting microspheres into the left ventricle. The ligustrazine group received an intraperitoneal injection of ligustrazine. Cardiac function, serum biomarkers, myocardial apoptosis, and protein expression were assessed.[1]. Western blotting was used to detect proteins in the PI3K/Akt pathway.[1].
Caption: Ligustrazine activates the PI3K/Akt pathway, leading to myocardial protection.
Atherosclerosis and Endothelial Dysfunction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries.[7]. Endothelial dysfunction is an early step in this process.[8]. Ligustrazine has shown promise in mitigating atherosclerosis by improving lipid profiles, reducing oxidative stress, and protecting endothelial cells.[3][7].
Core Targets: Oxidative Stress and Endothelial Integrity
Ligustrazine combats atherosclerosis by enhancing the antioxidant capacity and protecting the vascular endothelium from injury.[7].
| Parameter | Disease Model | Ligustrazine Treatment (Dose) | Control Group | Ligustrazine Group | % Change | Reference |
| Total Cholesterol | Atherosclerotic rats | 20 mg/kg | Increased | Decreased | -65.2% | [7] |
| Total Cholesterol | Atherosclerotic rats | 80 mg/kg | Increased | Decreased | -76.7% | [7] |
| Triglycerides | Atherosclerotic rats | 20 mg/kg | Increased | Decreased | -53.2% | [7] |
| Triglycerides | Atherosclerotic rats | 80 mg/kg | Increased | Decreased | -77.9% | [7] |
| LDL | Atherosclerotic rats | 20 mg/kg | Increased | Decreased | -71.2% | [7] |
| LDL | Atherosclerotic rats | 80 mg/kg | Increased | Decreased | -79.0% | [7] |
| Circulating Endothelial Cells | Atherosclerotic rats | 20 mg/kg | Increased | Decreased | -42.2% | [7] |
| Circulating Endothelial Cells | Atherosclerotic rats | 80 mg/kg | Increased | Decreased | -60.0% | [7] |
| NO Production | TNF-α stimulated HUVECs | 40 µg/ml | Decreased | Increased | N/A | [8] |
| ICAM-1 Expression | TNF-α stimulated HUVECs | 40 µg/ml | Increased | Decreased | N/A | [8] |
Atherosclerosis Rat Model: Rats were induced with atherosclerosis by a single injection of vitamin D3 followed by a 6-week atherogenic diet.[7]. Ligustrazine was administered daily by gavage at doses of 20 or 80 mg/kg.[7]. Blood parameters, aorta and liver histology, and gene expression were analyzed.[7].
In Vitro Endothelial Dysfunction Model: Human umbilical vein endothelial cells (HUVECs) were stimulated with TNF-α (5 ng/ml) to induce an inflammatory response and endothelial dysfunction.[8]. The cells were then treated with ligustrazine (40 µg/ml).[8]. Nitric oxide (NO) production and the expression of adhesion molecules like ICAM-1 were measured.[8].
Caption: Ligustrazine's multi-faceted approach to attenuating atherosclerosis.
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerosis and restenosis.[9]. Ligustrazine has been shown to inhibit these processes, primarily by targeting growth factor-induced signaling pathways.[9].
Core Targets: ERK and p38 MAPK Pathways
Ligustrazine interferes with the signaling cascades initiated by growth factors like Platelet-Derived Growth Factor (PDGF), specifically the Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[9].
| Parameter | Disease Model | Ligustrazine Treatment | Control Group | Ligustrazine Group | Reference |
| VSMC Proliferation | PDGF-BB-induced VSMCs | N/A | Upregulated | Reversed | [9] |
| p-ERK Expression | PDGF-BB-induced VSMCs | N/A | Upregulated | Inhibited | [9] |
| p-p38 MAPK Expression | PDGF-BB-induced VSMCs | N/A | Upregulated | Inhibited | [9] |
| Cyclin D1/E Expression | PDGF-BB-induced VSMCs | N/A | Upregulated | Suppressed | [9] |
| CDK2/4 Expression | PDGF-BB-induced VSMCs | N/A | Upregulated | Suppressed | [9] |
In Vitro VSMC Proliferation Assay: Primary rat aortic VSMCs were stimulated with PDGF-BB to induce proliferation and migration.[9]. The cells were co-treated with ligustrazine. Cell proliferation was assessed using an MTT assay. The activation of signaling proteins (ERK, p38 MAPK) and the expression of cell cycle-related proteins (cyclins, CDKs) were determined by Western blotting.[9].
Caption: Ligustrazine inhibits VSMC proliferation by blocking ERK and p38 MAPK pathways.
Pulmonary Arterial Hypertension (PAH)
PAH is a severe condition characterized by elevated pressure in the pulmonary arteries, often involving excessive proliferation of pulmonary artery smooth muscle cells (PASMCs).[2][10]. Ligustrazine has shown therapeutic potential in PAH models.[10][11].
Core Target: PI3K/Akt Signaling in PASMCs
Similar to its role in cardiomyocytes, the PI3K/Akt pathway is a key target of ligustrazine in inhibiting the proliferation and inflammation of PASMCs.[10][11].
| Parameter | Disease Model | Ligustrazine Treatment (Dose) | Control Group | Ligustrazine Group | Reference |
| Right Ventricular Systolic Pressure | Monocrotaline (B1676716) (MCT)-induced PAH in rats | 40, 80, 160 mg/kg/day | Increased | Markedly Alleviated | [10] |
| Right Ventricular Hypertrophy | MCT-induced PAH in rats | 40, 80, 160 mg/kg/day | Increased | Markedly Alleviated | [10] |
| Pulmonary Vascular Remodeling | MCT-induced PAH in rats | 40, 80, 160 mg/kg/day | Increased | Markedly Alleviated | [10] |
| PI3K/Akt Phosphorylation | MCT-induced PAH in rats | 40, 80, 160 mg/kg/day | Increased | Decreased | [10] |
| PASMC Proliferation | PDGF-BB-induced PASMCs | N/A | Increased | Inhibited | [10] |
| Cell Cycle Arrest | PDGF-BB-induced PASMCs | N/A | G0/G1 to S phase progression | Arrested progression | [10] |
In Vivo PAH Rat Model: PAH was induced in rats by a single injection of monocrotaline (MCT).[10]. The rats were then treated with ligustrazine (40, 80, or 160 mg/kg/day) or sildenafil (B151) for four weeks.[10]. Hemodynamic changes, right ventricular hypertrophy, and protein expression were evaluated.[10].
In Vitro PASMC Proliferation Model: Primary rat PASMCs were stimulated with PDGF-BB to induce proliferation.[10]. The cells were then treated with ligustrazine to assess its effects on cell proliferation, inflammation, and cell cycle distribution.[10].
Caption: Ligustrazine alleviates PAH by inhibiting the PI3K/Akt pathway in PASMCs.
Conclusion
This compound demonstrates a multi-target therapeutic potential in the context of cardiovascular diseases. Its mechanisms of action converge on key pathological processes including oxidative stress, inflammation, apoptosis, and abnormal cell proliferation. The modulation of critical signaling pathways such as PI3K/Akt and MAPK underscores its role as a promising candidate for further drug development. The quantitative data and experimental models presented in this guide provide a solid foundation for future research aimed at elucidating the full therapeutic scope of this compound.
References
- 1. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligustrazine alleviates pulmonary arterial hypertension in rats by promoting the formation of myocardin transcription complex in the nucleus of pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ligustrazine improves atherosclerosis in rat via attenuation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of ligustrazine on TNF-α-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Ligustrazine Suppresses Platelet-Derived Growth Factor-BB-Induced Pulmonary Artery Smooth Muscle Cell Proliferation and Inflammation by Regulating the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
In Silico Docking of Ligustrazine Hydrochloride: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in silico molecular docking studies of Ligustrazine hydrochloride (LH), a bioactive compound isolated from the rhizome of Ligusticum chuanxiong. This document summarizes the key target proteins, quantitative binding data, and detailed experimental protocols where available in the scientific literature. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to offer a deeper understanding of the compound's potential mechanisms of action.
Quantitative Data Summary
Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets. The binding energy is a key metric used to estimate the strength of the interaction between a ligand and a protein. The following tables summarize the reported binding energies for LH with its identified target proteins.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| NRF2 | This compound | Strong binding affinity reported, specific value not consistently provided in the cited literature.[1][2][3] | Key residues influential in binding have been identified through MM-GBSA energy decomposition.[1] |
| PPARγ | Ligustrazine | Not explicitly quantified in the provided search results. | Cys285, Arg288, Leu330, Leu333, Val339, Ile341, Met348, Met364, Ser289, Ser342[4][5] |
| BCL2L1 | Ligustrazine | -4.6 | π-σ interaction with ALA149[6] |
| JAK2 | Ligustrazine | -5.2 | Not explicitly detailed in the provided search results. |
| CDK2 | Ligustrazine | -5.5 | Not explicitly detailed in the provided search results. |
| HIF1A | Ligustrazine | -5.3 | π-σ interaction with THR128 and a π-alkyl interaction with LEU62[6] |
| CCNA2 | Ligustrazine | -5.5 | π-anion interaction with ASP146 and π-alkyl interactions with PRO101 and PRO258[6] |
| Bcl-2 | Ligustrazine derivative (12-9) | Not explicitly quantified in the provided search results. | Not explicitly detailed in the provided search results. |
| CASP-3 | Ligustrazine derivative (12-9) | Not explicitly quantified in the provided search results. | Not explicitly detailed in the provided search results. |
| PSMB5 | Ligustrazine derivative (12-9) | Not explicitly quantified in the provided search results. | Not explicitly detailed in the provided search results. |
Note: The binding energy values are as reported in the cited literature. Direct comparison between values obtained from different studies should be made with caution due to variations in docking software, force fields, and computational parameters.
Experimental Protocols
The following sections outline the methodologies employed in the cited in silico docking studies of this compound.
Molecular Docking with NRF2
One study investigating the interaction between this compound and NRF2 utilized the following protocol[3]:
-
Software: ADFRsuite 1.0 was used for preparing the small molecule and receptor protein for docking.
-
File Preparation: Both this compound and the NRF2 protein structure were converted to the PDBQT format.
-
Docking Parameters: The global search detail for interconnection was configured to 32, with other parameters maintained at their default settings.
Molecular Docking with BCL2L1, JAK2, CDK2, HIF1A, and CCNA2
A network pharmacology-based study that identified multiple targets for Ligustrazine employed the following general methodology[6]:
-
Software: Autodock Tools was used to evaluate the binding ability of Ligustrazine with the target proteins.
-
Interpretation: A decrease in binding energy was correlated with an increase in the stability of the ligand-receptor binding.
Molecular Docking with Bcl-2, CASP-3, and PSMB5
In a study focused on ligustrazine-heterocycle derivatives, the following protocol was used[7]:
-
Software: The Schrodinger Maestro Suite was utilized for molecular docking.
-
Modules: The protocol involved the use of LigPrep for ligand preparation, SiteMap for identifying binding sites, the Protein Preparation Wizard for preparing the protein structures, and Glide for the docking calculations.
-
Grid Generation: A receptor grid was generated at the centroid of the active site to guide the docking process.
Visualizations
Experimental Workflow: In Silico Docking
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway: NRF2 Activation
Caption: Proposed mechanism of NRF2 pathway activation by Ligustrazine.
Signaling Pathway: PPARγ Modulation
Caption: Ligustrazine as an activator of the PPARγ signaling pathway.
Signaling Pathway: JAK-STAT Inhibition
Caption: Postulated inhibitory effect of Ligustrazine on the JAK-STAT pathway.
Signaling Pathway: Bcl-2/Caspase-3 Apoptosis Regulation
Caption: Ligustrazine's potential role in regulating apoptosis via the Bcl-2 family and caspases.
References
- 1. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Activation of PPARγ by Ligustrazine Suppresses Pericyte Functions of Hepatic Stellate Cells via SMRT-Mediated Transrepression of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of ligustrazine covalent cyclodextrin frameworks in bioinformatics and network pharmacology-based acute lung injury treatment - Arabian Journal of Chemistry [arabjchem.org]
- 7. journal.waocp.org [journal.waocp.org]
The Dawn of a Vasodilator: An In-depth Technical Guide to the Early Discovery and History of Ligustrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a bioactive alkaloid first identified as a key component of the traditional Chinese medicine Ligusticum wallichii (Chuan Xiong). For centuries, this herb has been utilized in traditional practices for its purported ability to improve blood circulation. The isolation and subsequent synthesis of its hydrochloride salt, Ligustrazine hydrochloride, marked a pivotal moment, transitioning this traditional remedy into the realm of modern pharmacology. This technical guide delves into the early history of this compound research, focusing on its initial discovery, synthesis, and the foundational pharmacological studies that paved the way for its clinical applications.
Early Discovery and Isolation
The journey of Ligustrazine from a traditional herb to a defined chemical entity began in the mid-20th century. While the parent compound, tetramethylpyrazine, was first discovered in 1962 in cultures of Bacillus subtilis, its significance in medicinal chemistry was truly unlocked with its isolation from Ligusticum wallichii[1]. Chinese scientists, building on the herb's long-standing use in treating conditions related to blood stasis, successfully isolated and identified tetramethylpyrazine as one of its primary active constituents in 1957 [1]. This discovery was a critical first step in understanding the scientific basis of the herb's therapeutic effects.
The early isolation protocols, though not detailed in readily available English literature, would have likely involved solvent extraction of the dried rhizome of Ligusticum wallichii, followed by chromatographic techniques to separate and purify the alkaloid fraction. The crystalline nature of tetramethylpyrazine would have facilitated its isolation and subsequent characterization.
Early Synthesis of this compound
Following its isolation, the next logical step was to develop a method for its chemical synthesis to ensure a consistent and scalable supply for research and potential clinical use. Early laboratory-scale syntheses of tetramethylpyrazine were centered around the condensation reaction of α-dicarbonyl compounds with diamines.
Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine
One of the foundational methods for synthesizing the tetramethylpyrazine core involves the condensation of 2,3-butanedione (B143835) with 2,3-butanediamine.
Materials:
-
2,3-Butanedione (Diacetyl)
-
2,3-Butanediamine
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (for hydrochloride salt formation)
Procedure:
-
An equimolar solution of 2,3-butanedione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
An equimolar solution of 2,3-butanediamine in ethanol is added dropwise to the 2,3-butanedione solution with constant stirring.
-
The reaction mixture is then refluxed for several hours to drive the condensation and cyclization reaction to completion.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude tetramethylpyrazine is then purified, likely through recrystallization or sublimation.
-
To prepare the hydrochloride salt, the purified tetramethylpyrazine base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid.
-
The this compound salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried.
This method, while foundational, has been refined over the years to improve yield and purity.
Early Pharmacological Research: Unveiling the "Calcium Antagonist"
The 1970s marked the beginning of intensive pharmacological investigation into this compound, primarily focusing on its effects on the cardiovascular system. These early studies were instrumental in shaping our understanding of its mechanism of action.
Vasodilator Effects
Early in vitro experiments demonstrated that this compound possessed potent vasodilator properties. The prevailing hypothesis during this period was that it acted as a calcium antagonist [1].
Experimental Protocol: Assessment of Vasodilator Activity in Isolated Aortic Rings
-
Tissue Preparation: Thoracic aortas were excised from laboratory animals (e.g., rats or rabbits). The aortas were cleaned of adhering connective tissue and cut into rings of a few millimeters in width.
-
Organ Bath Setup: The aortic rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. The tension of the rings was recorded isometrically using a force transducer.
-
Experimental Procedure:
-
The aortic rings were allowed to equilibrate under a resting tension for a specified period.
-
A contractile agent, such as norepinephrine (B1679862) or potassium chloride, was added to the organ bath to induce a stable contraction.
-
Once a stable contraction was achieved, increasing concentrations of this compound were cumulatively added to the bath.
-
The relaxation of the aortic rings in response to this compound was recorded as a percentage of the pre-induced contraction.
-
-
Mechanism of Action Studies: To investigate the role of calcium, experiments were conducted in calcium-free media or in the presence of known calcium channel blockers to compare the effects.
These early studies consistently showed that this compound could relax pre-contracted vascular smooth muscle, supporting the hypothesis of its calcium-antagonizing effects.
Inhibition of Platelet Aggregation
Concurrent with the studies on vasodilation, researchers also investigated the effects of this compound on platelet function. Its ability to inhibit platelet aggregation was a key finding, providing a mechanistic explanation for its use in thrombotic diseases.
Experimental Protocol: In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood was collected from human volunteers or laboratory animals into tubes containing an anticoagulant (e.g., sodium citrate). The blood was then centrifuged at a low speed to obtain platelet-rich plasma (PRP).
-
Platelet Aggregometry: The PRP was placed in a platelet aggregometer, a device that measures changes in light transmission through the plasma as platelets aggregate.
-
Experimental Procedure:
-
A baseline light transmission was established for the PRP.
-
A known platelet aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, was added to the PRP to induce aggregation.
-
In separate experiments, the PRP was pre-incubated with varying concentrations of this compound for a short period before the addition of the aggregating agent.
-
The inhibitory effect of this compound was quantified by measuring the reduction in the maximum aggregation response compared to the control (without this compound).
-
Table 1: Early Quantitative Data on Ligustrazine's Inhibition of Platelet Aggregation
| Aggregating Agent | Ligustrazine Concentration | Inhibition of Aggregation (%) | Reference (if available) |
| ADP | 0.5 mM | Dose-dependent inhibition observed | (Yen et al., 1997) - Note: This is a later study referencing earlier findings. |
| ADP | 1.0 mM | Dose-dependent inhibition observed | (Yen et al., 1997) - Note: This is a later study referencing earlier findings. |
| ADP | 2.0 mM | Dose-dependent inhibition observed | (Yen et al., 1997) - Note: This is a later study referencing earlier findings. |
Note: Specific quantitative data from the 1970s is scarce in readily available literature. The data presented is from a later study that corroborates the dose-dependent inhibitory effects first observed in the earlier period.
The early research pointed towards Ligustrazine's ability to interfere with the calcium signaling cascade within platelets, which is essential for their activation and aggregation.
Early Understanding of the Mechanism of Action: The Calcium Connection
The central theme of early this compound research was its interaction with calcium ions. The prevailing theory was that it acted as a non-specific calcium channel blocker, preventing the influx of extracellular calcium into smooth muscle cells and platelets. This reduction in intracellular calcium concentration was believed to be the primary mechanism behind its vasodilator and antiplatelet effects.
It is important to note that the sophisticated understanding of specific receptor subtypes and intracellular signaling pathways that we have today was not present in the 1970s. The term "calcium antagonist" was used more broadly to describe substances that interfered with calcium-dependent cellular processes.
Conclusion
The early research into this compound, from its isolation in 1957 to the pharmacological investigations of the 1970s, laid a robust foundation for its development as a therapeutic agent. The initial focus on its role as a calcium antagonist, leading to vasodilation and inhibition of platelet aggregation, provided a clear and compelling rationale for its use in cardiovascular and cerebrovascular diseases. While our understanding of its molecular mechanisms has since expanded significantly, these pioneering studies were critical in bridging the gap between traditional medicine and modern pharmacology, establishing this compound as a molecule of significant scientific and clinical interest. This early work serves as a testament to the value of investigating traditional remedies to uncover novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with Ligustrazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid compound extracted from the traditional Chinese herb Ligusticum chuanxiong Hort. Its hydrochloride salt, Ligustrazine hydrochloride (LH), is often used in research and clinical settings due to its enhanced solubility and stability. LH has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-platelet aggregation, and neuroprotective effects.[1] In the realm of in vitro cell culture studies, LH is being extensively investigated for its potential therapeutic applications, particularly in oncology and neuroprotection. These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanisms of action, detailed experimental protocols, and quantitative data from various cell-based assays.
Mechanism of Action
In vitro studies have elucidated several key signaling pathways through which this compound exerts its biological effects. These predominantly include the induction of apoptosis, inhibition of cell proliferation and motility, and regulation of autophagy.
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: LH has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling cascade in various cancer cell lines, including colon and renal cancer.[2][3] This inhibition leads to decreased cell proliferation, motility, and epithelial-mesenchymal transition (EMT).[2][3] In the context of retinal ganglion cells, LH activates this pathway to promote cell viability and suppress apoptosis and autophagy.[4]
-
p53-Dependent Mitochondrial Apoptosis Pathway: In colorectal cancer cells, Ligustrazine induces apoptosis through a p53-dependent mechanism.[5][6] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and -9.[5][6]
-
NF-κB Signaling Pathway: LH can suppress the activation of the NF-κB pathway, which is crucial for the inflammatory response. This has been observed in studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages.[7]
-
Nrf2 Signaling Pathway: this compound has been found to activate the Nrf2 signaling pathway, which plays a critical role in the antioxidant response, thereby preventing ferroptosis in certain cellular models.[8]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro studies. It is important to note that IC50 values can vary depending on the cell line and the assay conditions.[9]
| Cell Line | Cell Type | Assay | Concentration/IC50 | Reference |
| SW480 | Human colon cancer | CCK-8 | 0.1, 0.5, 1.5 mM (Inhibition) | [2][3] |
| CT26 | Murine colon carcinoma | DAPI Staining | Dose-dependent increase in apoptosis | [5][6] |
| A498 | Human renal cell carcinoma | MTT, Transwell | Significant inhibition of proliferation, migration, and invasion | [10] |
| SKOV3 | Human ovarian cancer | Proliferation, Migration, Invasion | Inhibition by upregulating miR-211 and downregulating IL-8 | [11] |
| RGCs | Retinal Ganglion Cells | TUNEL, TEM | Attenuated apoptosis and autophagy | [4] |
| H9C2 | Rat cardiac myoblasts | - | Protection against doxorubicin-induced injury | [12] |
| PC12 | Rat pheochromocytoma | AO/EB Staining, Flow Cytometry | Suppression of apoptosis | [13] |
| RAW 264.7 | Mouse macrophage | ELISA | Inhibition of LPS-induced inflammatory factor secretion | [7] |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments commonly used to assess the effects of this compound.
Cell Viability and Proliferation Assay (CCK-8/MTT)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
This compound (powder, to be dissolved in a suitable solvent like DMSO or sterile water)
-
Target cell line (e.g., SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve LH).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
This compound
-
Target cell line
-
Transwell inserts (8 µm pore size) for 24-well plates (with or without Matrigel coating for invasion and migration assays, respectively)
-
Serum-free medium and medium with a chemoattractant (e.g., 20% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Cell Preparation: Pre-treat cells with this compound for a specified duration. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup:
-
For the invasion assay , coat the upper surface of the Transwell insert with Matrigel.
-
Add 500 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (containing a specific number of cells, e.g., 5 x 10⁴) to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Staining and Visualization:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
This compound
-
Target cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Ligustrazine.
Experimental Workflow
Caption: General workflow for in vitro studies.
Conclusion
This compound is a promising natural compound with multifaceted effects on cellular processes, making it a valuable tool for in vitro research in various fields, including cancer biology and neuropharmacology. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own studies to further explore the therapeutic potential of this compound. It is crucial to optimize experimental conditions for each specific cell line and research question to ensure reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ligustrazine inhibits the viability and motility of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligustrazine inhibits the viability and motility of colon cancer cells - Chen - Translational Cancer Research [tcr.amegroups.org]
- 4. Ligustrazine induces viability, suppresses apoptosis and autophagy of retinal ganglion cells with ischemia/reperfusion injury through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligustrazine induces the colorectal cancer cells apoptosis via p53-dependent mitochondrial pathway and cell cycle arrest at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligustrazine Inhibits the Migration and Invasion of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. Ligustrazine and liguzinediol protect against doxorubicin-induced cardiomyocytes injury by inhibiting mitochondrial apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligustrazine suppresses neuron apoptosis via the Bax/Bcl-2 and caspase-3 pathway in PC12 cells and in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Ligustrazine Hydrochloride in Plasma
This document provides a detailed protocol for the quantification of Ligustrazine hydrochloride (also known as Tetramethylpyrazine hydrochloride) in plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is applicable for pharmacokinetic studies, drug monitoring, and other research purposes.
Introduction
Ligustrazine, a biologically active component isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong), is widely used in the treatment of cardiovascular and cerebrovascular diseases. Accurate quantification of Ligustrazine in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and ensuring its therapeutic efficacy. This application note details a robust and validated RP-HPLC method for this purpose.
Principle
The method involves the separation of Ligustrazine from plasma components on a C18 reversed-phase column. The sample preparation employs a straightforward protein precipitation technique to remove interfering macromolecules. The quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Methaqualone or Carbamazepine[1][2]
-
Acetonitrile (B52724) (HPLC grade)[2][3]
-
Water (HPLC grade or ultrapure)[1]
-
Trichloroacetic acid or Perchloric acid (for protein precipitation)[4]
-
Phosphate (B84403) buffer[2]
-
Blank plasma (human, rat, or dog)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been reported to be effective for the analysis of Ligustrazine.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[1][2] |
| Mobile Phase | Methanol:Water (58:42, v/v)[1] or Methanol:0.01M Phosphate Buffer (pH 3.0) (62:38, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 280 nm or 279 nm[1][2] |
| Run Time | Approximately 10-20 minutes[2][5] |
Preparation of Solutions
-
Stock Solution of Ligustrazine (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation
The following protocol outlines a common protein precipitation method for plasma sample preparation.
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (10 µg/mL).
-
Add 600 µL of acetonitrile or 10% trichloroacetic acid to precipitate the plasma proteins[2][3][4].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Calibration Curve
Prepare calibration standards by spiking blank plasma with appropriate amounts of the Ligustrazine working standard solutions to yield final concentrations in the range of 0.1 to 40 µg/mL.[5] Process these standards using the same sample preparation procedure as the unknown samples. Plot the peak area ratio of Ligustrazine to the internal standard against the nominal concentration of Ligustrazine. The calibration curve should be linear with a correlation coefficient (r²) of ≥ 0.99.
Data Presentation
The following tables summarize typical quantitative data for the HPLC method for this compound in plasma.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.0999 - 39.96 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.0174 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [2] |
| Recovery | 75.8% - 99.84% | [1][5] |
| Intra-day Precision (%RSD) | < 4.9% | [2] |
| Inter-day Precision (%RSD) | < 7.5% | [2] |
Table 2: Pharmacokinetic Parameters of Ligustrazine (Example from Literature)
| Parameter | Value | Species | Reference |
| Tmax (h) | 0.5102 | Human | [1] |
| Cmax (µg/mL) | 3.114 | Human | [1] |
| AUC (mg·h/L) | 5.893 | Human | [1] |
| t1/2 (h) | 2.894 | Human | [1] |
Visualizations
Caption: Workflow for plasma sample preparation.
Caption: HPLC analysis and data quantification process.
References
- 1. [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple high-performance liquid chromatographic method for the determination of tetramethylpyrazine phosphate in very small volumes of dog plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. akjournals.com [akjournals.com]
- 5. Research Portal [scholarworks.brandeis.edu]
Application Notes and Protocols for Intraperitoneal Injection of Ligustrazine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (i.p.) administration of Ligustrazine hydrochloride (also known as Tetramethylpyrazine hydrochloride) in rat models. The protocols and data presented are compiled from various scientific studies and are intended to assist in the design and execution of preclinical research.
Overview and Applications
Ligustrazine, a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), is widely investigated for its therapeutic potential in a variety of disease models. Its hydrochloride salt is a common formulation used in research due to its solubility. Intraperitoneal injection is a frequently employed route of administration in rats for systemic delivery.
Key Research Applications:
-
Neuroprotection: Investigated for its protective effects against cerebral ischemia-reperfusion injury, high-altitude cerebral edema, and neurocognitive impairment.[1][2][3][4]
-
Anti-inflammatory Effects: Demonstrated to reduce inflammation in various models, including postoperative abdominal adhesions and allergic asthma.[5][6]
-
Cardiovascular Effects: Studied for its role in protecting against myocardial ischemia and its antiplatelet activities.[7][8]
-
Anti-fibrotic Activity: Shown to have potential in preventing tissue fibrosis.[9]
-
Oncology: Explored for its inhibitory effects on the development of hepatocellular carcinoma.[9]
Quantitative Data Summary
The following tables summarize the dosages of this compound used for intraperitoneal injection in various rat models as reported in the scientific literature.
Table 1: Dosage Regimens for Intraperitoneal Injection of this compound in Rats
| Animal Model | Rat Strain | Dosage(s) | Dosing Frequency | Duration | Reference |
| High-Altitude Cerebral Edema | Sprague-Dawley | 50 mg/kg, 100 mg/kg | Once daily | 3 days | [1][10] |
| Postoperative Abdominal Adhesions | Not Specified | 30 mg/kg, 60 mg/kg | Not Specified | 10 days | [5] |
| Cerebral Ischemia-Reperfusion Injury | Wistar | 1 mg/kg, 3 mg/kg, 10 mg/kg | Single dose | Single dose | [3] |
| Cerebral Ischemia and Reperfusion | Not Specified | 20 mg/kg | Single dose (15 min before ischemia) | Single dose | [4] |
| Parkinson's Disease Model | Not Specified | 20 mg/kg/day | Daily | Not Specified | [11] |
| Allergic Asthma | Sprague-Dawley | 40 mg/kg, 80 mg/kg | Once daily | 8 days (day 14 to 21) | [6] |
Experimental Protocols
Materials
-
This compound (powder form)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., a mixture of DMSO, PEG300, and Tween 80 in distilled water)[10]
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge for rats)[12]
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraints
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Drug Preparation
Note: The solubility of this compound should be considered when preparing solutions. Always use a sterile technique to prevent contamination.
Example Preparation from a Study on High-Altitude Cerebral Edema: [10]
-
Dissolve the required amount of this compound powder in 5% dimethyl sulfoxide (B87167) (DMSO) until the solution is clear.
-
Add 40% polyethylene (B3416737) glycol 300 (PEG300).
-
Add 5% Tween 80.
-
Add 50% double-distilled water to reach the final volume.
-
Vortex the solution until it is homogenous.
-
Filter the solution through a 0.22 µm sterile filter before injection.
Example Preparation for Migraine Model (Intravenous, but preparation is relevant): [13][14]
-
A stock solution was prepared by dissolving 40 mg of this compound in 10 mL of sterile saline.
-
The final injection volume was 16 mL/kg/day.
Animal Handling and Injection Procedure
The following procedure for intraperitoneal injection in rats is based on established guidelines.[12]
-
Animal Restraint:
-
One-person technique: Gently wrap the rat in a towel, leaving the abdomen exposed. Carefully rotate the rat to a supine position.
-
Two-person technique: One person restrains the rat by holding it with its back against their forearm, using their thumb and forefinger to gently secure the head. The other hand supports the hindquarters. The rat's head should be tilted slightly downwards.
-
-
Injection Site Identification:
-
Injection Technique:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that a blood vessel or organ has not been penetrated. If blood or any fluid appears in the syringe, withdraw the needle and re-insert it at a different site.
-
Inject the solution at a steady pace.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the modulation of several key signaling pathways.
-
NRF2 Signaling Pathway: In a rat model of high-altitude cerebral edema, this compound was shown to activate the NRF2 signaling pathway. This leads to the translocation of NRF2 to the nucleus, where it upregulates antioxidant genes, thereby reducing oxidative stress and ferroptosis.[1][15]
-
PI3K/AKT/mTOR Pathway: Ligustrazine has been found to ameliorate neurocognitive impairment by activating autophagy through the PI3K/AKT/mTOR pathway.[2] It also provides neuroprotection in cerebral ischemia-reperfusion injury by activating the PI3K/Akt pathway.[3]
-
Akt Pathway: In platelets, Ligustrazine inhibits activation by suppressing the Akt signaling pathway.[7]
-
TGF/Smad Signaling Pathway: In a model of postoperative abdominal adhesions, Ligustrazine was found to inhibit inflammation and regulate the TGF/Smad signaling pathway.[5]
-
c-fos/ERK Signaling Pathway: In a nitroglycerin-induced migraine rat model, Ligustrazine was shown to inhibit the overexpression of proteins in the c-fos/ERK signaling pathway.[13]
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound activates the NRF2 signaling pathway.
Caption: this compound modulates the PI3K/AKT/mTOR pathway.
References
- 1. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effect of ligustrazine on rats with cerebral ischemia-reperfusion injury via activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligustrazine reduces blood-brain barrier permeability in a rat model of focal cerebral ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of ligustrazine on the prevention of experimentally induced abdominal adhesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligustrazine Inhibits Lung Phosphodiesterase Activity in a Rat Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligustrazine inhibits platelet activation via suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ligustrazine ethosome patch in rats and anti-myocardial ischemia and anti-ischemic reperfusion injury effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Animals and treatments [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ligustrazine Hydrochloride for Blood-Brain Barrier Permeability Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ligustrazine, also known as tetramethylpyrazine (TMP), is a primary bioactive component isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuan Xiong). Its hydrochloride form, ligustrazine hydrochloride, is widely studied for its pharmacological effects, particularly in the context of cerebrovascular diseases. A key aspect of its therapeutic potential and its use as an experimental tool lies in its interaction with the blood-brain barrier (BBB). These application notes provide an overview and detailed protocols for utilizing this compound in the assessment of BBB permeability, both as a compound that can modulate BBB integrity and as a substance that can penetrate the BBB.
Pharmacological Profile of this compound
This compound exhibits several properties relevant to BBB research:
-
BBB Permeability Modulation: In pathological conditions such as ischemic stroke and traumatic brain injury, ligustrazine has been shown to reduce BBB permeability, thereby mitigating secondary injuries like brain edema.[1][2][3][4] This protective effect is largely attributed to its ability to preserve the integrity of tight junctions between endothelial cells.[3][5]
-
BBB Penetration: Ligustrazine itself can cross the BBB, allowing it to exert its effects directly within the central nervous system (CNS).[3][5] This characteristic is crucial for its therapeutic action in neurological disorders.
-
Mechanism of Action: The protective effects of ligustrazine on the BBB are mediated through various signaling pathways. It has been shown to upregulate tight junction proteins like occludin and claudin-5, inhibit matrix metalloproteinases (MMPs), and exert anti-inflammatory and antioxidant effects.[3][4][6] Key signaling pathways implicated include the JAK/STAT pathway, endothelin-1/Akt pathway, and NRF2 signaling pathway.[7][8][9]
Data Presentation: Quantitative Effects of Ligustrazine on BBB Permeability
The following tables summarize quantitative data from preclinical studies, demonstrating the efficacy of ligustrazine in modulating BBB permeability.
Table 1: In Vivo Efficacy of Ligustrazine in Animal Models of CNS Injury
| Animal Model | Drug Administration | Method of BBB Permeability Assessment | Key Findings | Reference |
| Rat model of focal cerebral ischemia and reperfusion (MCAO) | 20 mg/kg TMP, intraperitoneal injection, 15 min before ischemia | Evans blue extravasation | Significant reduction in Evans blue content from 9.49±1.97 µg/g to 4.82±1.14 µg/g brain tissue. | [3] |
| Murine model of focal ischemic stroke (MCAO) | 25 mg/kg or 50 mg/kg TMP, intraperitoneal injection, 12h before and post MCAO | FITC-dextran extravasation | Dose-dependent attenuation of FITC-dextran extravasation and brain edema. | [6][10] |
| Rat model of traumatic brain injury (CCI) | Not specified | Not specified | Significantly reduced BBB permeability 24h after injury. | [1][2] |
| Mouse model of ischemic stroke (MCAO) | 25 mg/kg LSZ, intraperitoneal injection, once daily for 9 days | Not specified | Reversed the increase in miR-297c-5p associated with BBB damage. | [11][12][13] |
Table 2: In Vitro Efficacy of Ligustrazine in a BBB Model
| Cell Model | Treatment | Method of BBB Integrity Assessment | Key Findings | Reference |
| b.End3 cells (immortalized mouse brain endothelial cells) with Oxygen-Glucose Deprivation (OGD) | 0.1 µM Ligustrazine (LSZ) | Western blot for occludin and ZO-1 | Effectively restored the OGD-induced decrease in occludin and ZO-1 levels. | [11][12] |
Experimental Protocols
This section provides detailed methodologies for assessing the effect of this compound on BBB permeability in both in vivo and in vitro settings.
Protocol 1: In Vivo Assessment of BBB Permeability using Evans Blue Extravasation in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
Objective: To determine the effect of this compound on BBB permeability following ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-270 g)
-
This compound (TMP)
-
Evans blue dye (2% in saline)
-
N,N'-dimethyl formamide (B127407)
-
Anesthetic (e.g., isoflurane)
-
Spectrophotometer
Procedure:
-
Animal Model: Induce focal cerebral ischemia via MCAO as previously described.[3]
-
Drug Administration: 15 minutes prior to inducing ischemia, administer this compound (20 mg/kg) via intraperitoneal injection.[3] A vehicle control group (e.g., saline) should be included.
-
Ischemia and Reperfusion: Subject the animals to a period of ischemia followed by reperfusion.
-
Evans Blue Injection: After a specific reperfusion time (e.g., 22.5 hours), inject 2% Evans blue dye intravenously.[3] Allow the dye to circulate for a defined period.
-
Tissue Collection and Processing:
-
After 24 hours of reperfusion, euthanize the rats.[3]
-
Perfuse the animals with saline to remove intravascular Evans blue.
-
Harvest the brain and separate the ipsilateral hemisphere.
-
-
Dye Extraction and Quantification:
-
Incubate the ipsilateral hemisphere in N,N'-dimethyl formamide for 24 hours at 60°C to extract the extravasated Evans blue.[3]
-
Centrifuge the samples and collect the supernatant.
-
Measure the absorbance of the supernatant at 632 nm using a spectrophotometer.[3]
-
Quantify the Evans blue concentration (in µg/g of brain tissue) using a standard curve.
-
-
Data Analysis: Compare the Evans blue concentration between the ligustrazine-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test).
Protocol 2: In Vitro Assessment of BBB Integrity using an Oxygen-Glucose Deprivation (OGD) Model
Objective: To evaluate the protective effect of this compound on brain endothelial cell tight junctions under ischemic-like conditions.
Materials:
-
b.End3 cells (or other suitable brain endothelial cell line)
-
Cell culture reagents (DMEM, fetal bovine serum, etc.)
-
This compound (LSZ)
-
Glucose-free DMEM
-
Hypoxia chamber or gas mixture (5% CO2, 95% N2)
-
Reagents for Western blotting (lysis buffer, antibodies against occludin and ZO-1)
Procedure:
-
Cell Culture: Culture b.End3 cells to form a confluent monolayer.
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic environment (e.g., perfused with 5% CO2 and 95% N2) at 37°C for 3 hours to induce injury.[11]
-
-
Ligustrazine Treatment: Dissolve ligustrazine in PBS and add it to the culture medium at the desired concentrations (e.g., 0.01, 0.1, 1, 10, 100, or 1000 µM) during the OGD and subsequent reperfusion period.[11]
-
Reperfusion: After the OGD period, return the cells to normal culture medium (containing glucose and serum) and incubate for 24 hours to simulate reperfusion.[11]
-
Protein Extraction and Western Blotting:
-
Lyse the cells to extract total protein.
-
Perform Western blotting to analyze the expression levels of the tight junction proteins occludin and ZO-1.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
-
Data Analysis: Quantify the band intensities from the Western blots and compare the expression of occludin and ZO-1 in the ligustrazine-treated groups to the OGD control group.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo assessment of BBB permeability using ligustrazine.
References
- 1. Tetramethylpyrazine reduces blood-brain barrier permeability associated with enhancement of peripheral cholinergic anti-inflammatory effects for treating traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetramethylpyrazine reduces blood-brain barrier permeability associated with enhancement of peripheral cholinergic anti-inflammatory effects for treating traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligustrazine reduces blood-brain barrier permeability in a rat model of focal cerebral ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligustrazine reduces blood-brain barrier permeability in a rat model of focal cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetramethylpyrazine attenuates blood-brain barrier disruption in ischemia/reperfusion injury through the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetramethylpyrazine attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetramethylpyrazine Preserves the Integrity of Blood-Brain Barrier Associated With Upregulation of MCPIP1 in a Murine Model of Focal Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligustrazine Alleviates Blood–Brain Barrier Damage by Downregulating Expression of miR‐297c‐5p - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligustrazine Alleviates Blood-Brain Barrier Damage by Downregulating Expression of miR-297c-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ligustrazine Hydrochloride in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ligustrazine hydrochloride solutions for in vitro cell culture experiments. This compound, also known as Tetramethylpyrazine hydrochloride (TMP), is a bioactive compound originally isolated from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiplatelet, neuroprotective, and anticancer effects.[1][2][3] This document offers comprehensive guidance on solution preparation, storage, and application in cell-based assays, along with insights into its mechanisms of action.
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for reproducible experimental outcomes. The following table summarizes key physicochemical properties and solubility information.
| Property | Data |
| Molecular Formula | C₈H₁₂N₂·HCl |
| Molecular Weight | 172.66 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO: ≥34 mg/mL (196.91 mM)[1][4] PBS (pH 7.2): 10 mg/mL[5] Ethanol: 30 mg/mL[5] Water: Highly soluble[6] |
| Purity | ≥98% |
Stock Solution Preparation and Storage
To ensure the stability and activity of this compound, it is crucial to follow proper procedures for preparing and storing stock solutions. It is recommended to prepare fresh solutions for use and avoid repeated freeze-thaw cycles.[1]
Table 1: Stock Solution Preparation and Storage Recommendations
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing high-concentration stock solutions.[1][4] For in vivo studies or when DMSO is not suitable, Phosphate-Buffered Saline (PBS) can be used, although solubility is lower.[5][7] |
| Stock Solution Conc. | Prepare a stock solution of 10-100 mM in DMSO. For a 100 mM stock solution, dissolve 17.27 mg of this compound in 1 mL of fresh, anhydrous DMSO. |
| Storage of Powder | Store the solid compound at -20°C for up to 3 years.[1][4] |
| Storage of Stock Sol. | Aliquot the stock solution into single-use vials and store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh out 17.27 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[7]
-
Aliquot the 100 mM stock solution into single-use, sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
For example, to prepare a 100 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to get a 100 µM solution. This can then be further diluted as needed.
-
Always prepare fresh working solutions immediately before treating the cells.[7]
Protocol 3: General Protocol for Cell Treatment and Viability Assay
Materials:
-
Cells of interest plated in a multi-well plate
-
Prepared working solutions of this compound
-
Complete cell culture medium
-
MTT or other cell viability assay reagents
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Remove the existing culture medium.
-
Add fresh culture medium containing the desired concentrations of this compound to the wells. Include a vehicle control group treated with the same concentration of DMSO as the highest treatment group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
After the incubation period, assess cell viability using a standard method such as the MTT assay.[1][3][8]
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle-treated control group.
Table 2: Exemplary Concentrations for Cell-Based Assays
| Cell Line | Effective Concentration Range | Observed Effect |
| HL-60 | 300 µg/mL | Used in combination with As₂O₃ to assess cell viability.[1] |
| HUVECs | 100-150 µg/mL | Inhibition of H₂O₂-induced decreases in cell viability and antioxidant enzyme levels.[2] |
| Osteosarcoma (MG-63) | IC₅₀ = 10.3 mg/mL | Inhibition of cell proliferation.[2] |
| Renal Carcinoma (A498) | 1.5 - 8 mM | Dose-dependent inhibition of cell viability.[8] |
| Ovarian Cancer (SK-OV-3) | 0.5 - 2 mM | Dose-dependent inhibition of viability and proliferation.[9] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Key Signaling Pathways Modulated by this compound:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Ligustrazine has been shown to influence this pathway, for instance, by promoting neuronal cell migration and differentiation.[10]
-
NF-κB Pathway: A key regulator of inflammation, Ligustrazine can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[1]
-
MAPK (ERK and p38) Pathway: These pathways are involved in cellular responses to stress, and their modulation by Ligustrazine has been observed in the context of inflammation.[1]
-
NRF2 Signaling Pathway: Ligustrazine can activate the NRF2 pathway, which plays a crucial role in the antioxidant response and protection against oxidative stress-induced cell death (ferroptosis).[11][12]
-
Calcium Signaling: Described as a "calcium antagonist," Ligustrazine can inhibit Ca²⁺ influx and the release of intracellular Ca²⁺.[1]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway influenced by this compound.
Caption: Experimental workflow for this compound cell treatment.
Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by Ligustrazine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound | 76494-51-4 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ligustrazine Inhibits the Migration and Invasion of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligustrazine inhibits the proliferation and migration of ovarian cancer cells via regulating miR-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligustrazine induces viability, suppresses apoptosis and autophagy of retinal ganglion cells with ischemia/reperfusion injury through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Ligustrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine hydrochloride, a bioactive component isolated from the traditional Chinese herb Ligusticum chuanxiong, has garnered significant attention for its therapeutic potential in a variety of diseases. Its mechanisms of action are multifaceted, involving the modulation of numerous intracellular signaling pathways. Western blot analysis is a cornerstone technique for elucidating these mechanisms by quantifying the changes in protein expression levels within these pathways upon treatment with this compound.
These application notes provide a comprehensive overview of the key signaling pathways modulated by this compound and a detailed protocol for their analysis using Western blot. The accompanying data summarizes the observed effects on protein expression, offering a valuable resource for researchers investigating the pharmacological properties of this compound.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by influencing several critical signaling cascades involved in inflammation, oxidative stress, apoptosis, and cell proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Ligustrazine has been observed to activate this pathway in some contexts, promoting cell survival and protecting against injury[1][2][3][4]. In other contexts, such as cancer, it may inhibit this pathway to suppress proliferation[5].
-
NF-κB Pathway: A key regulator of inflammation, the NF-κB pathway is often inhibited by this compound, leading to a reduction in the expression of pro-inflammatory cytokines[6][7][8].
-
MAPK Pathways (ERK, p38): The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular stress responses, apoptosis, and inflammation. Ligustrazine has been shown to suppress the p38 and Erk MAPK pathways, contributing to its anti-inflammatory and anti-apoptotic effects[9][10].
-
NRF2 Pathway: This pathway is a critical regulator of the antioxidant response. This compound can activate the NRF2 signaling pathway, promoting the expression of antioxidant enzymes and protecting against oxidative stress[7][11][12].
-
JAK/STAT Pathway: Involved in inflammation and immune responses, the JAK/STAT pathway can be modulated by this compound, contributing to its anti-inflammatory properties[13][14].
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression levels in key signaling pathways following treatment with this compound, as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Protein | Change upon Ligustrazine HCl Treatment | Model System | Reference |
| p-PI3K | Increased | Rat model of chronic hypertensive glaucoma | [2] |
| p-Akt | Increased | Rat model of chronic hypertensive glaucoma | [2] |
| p-Akt | Increased | Rat model of coronary microembolization | [4] |
| p-mTOR | Increased | Rat model of chronic hypertensive glaucoma | [2] |
| p-PI3K | Decreased | Pulmonary artery smooth muscle cells | [5] |
| p-Akt | Decreased | Pulmonary artery smooth muscle cells | [5] |
| p-Akt | Decreased | ADP-induced platelets | [15] |
Table 2: Effect of this compound on the NF-κB and Inflammatory Signaling Pathways
| Protein | Change upon Ligustrazine HCl Treatment | Model System | Reference |
| TLR4 | Decreased | Rat model of postoperative peritoneal adhesion | [8] |
| MyD88 | Decreased | Rat model of postoperative peritoneal adhesion | [8] |
| NF-κB | Decreased | Rat model of postoperative peritoneal adhesion | [8] |
| NF-κB | Decreased | Rat model of arthritis | [7] |
| IκBα | Increased | Rat model of endometriosis | [9] |
| p-STAT3 | Decreased | Human endometrial stromal cells | [16] |
| RELA (p65) | Decreased | Human endometrial stromal cells | [16] |
Table 3: Effect of this compound on the MAPK Signaling Pathway
| Protein | Change upon Ligustrazine HCl Treatment | Model System | Reference |
| p-p38 | Decreased | Rat model of acute pancreatitis | [10] |
| p-Erk1/2 | Decreased | Rat model of acute pancreatitis | [10] |
| p-ERK1/2 | Decreased | Human ovarian cancer cells (SKOV3) | [9] |
| p-p38 | Decreased | Human ovarian cancer cells (SKOV3) | [9] |
Table 4: Effect of this compound on the NRF2 and Ferroptosis Signaling Pathways
| Protein | Change upon Ligustrazine HCl Treatment | Model System | Reference |
| NRF2 (nuclear) | Increased | Rat model of high-altitude cerebral edema | [11][12] |
| HO-1 | Increased | Rat model of arthritis | [7] |
| GPX4 | Increased | Rat model of high-altitude cerebral edema | [11][12] |
| SLC7A11 | Increased | Rat model of high-altitude cerebral edema | [11][12] |
| FTH1 | Increased | Rat model of high-altitude cerebral edema | [11][12] |
Experimental Protocols
A generalized protocol for performing Western blot analysis to investigate the effects of this compound on signaling pathways is provided below. This protocol should be optimized based on the specific cell or tissue type and the target proteins.
Sample Preparation
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Tissue Homogenization:
-
Excise tissues from experimental animals and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold lysis buffer.
-
-
Lysis:
-
For cultured cells, wash with ice-cold PBS and then add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors[17].
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer
-
Sample Loading:
-
Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
-
Electrophoresis:
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[18].
-
Immunoblotting
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation[19].
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[20]. Dilution factors will be antibody-specific and should be optimized.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation[20].
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin).
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound activating the PI3K/Akt/mTOR pathway.
Caption: this compound inhibiting the NF-κB pathway.
Caption: this compound activating the NRF2 pathway.
Experimental Workflow
Caption: General workflow for Western blot analysis.
References
- 1. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligustrazine protects against chronic hypertensive glaucoma in rats by inhibiting autophagy via the PI3K-Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligustrazine induces viability, suppresses apoptosis and autophagy of retinal ganglion cells with ischemia/reperfusion injury through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligustrazine Suppresses Platelet-Derived Growth Factor-BB-Induced Pulmonary Artery Smooth Muscle Cell Proliferation and Inflammation by Regulating the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligustrazine attenuates inflammation and oxidative stress in a rat model of arthritis via the Sirt1/NF-κB and Nrf-2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ligustrazine nanoparticles on Th1/Th2 balance by TLR4/MyD88/NF-κB pathway in rats with postoperative peritoneal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Ligustrazine alleviates acute pancreatitis by accelerating acinar cell apoptosis at early phase via the suppression of p38 and Erk MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 14. Analysis of ligustrazine covalent cyclodextrin frameworks in bioinformatics and network pharmacology-based acute lung injury treatment - Arabian Journal of Chemistry [arabjchem.org]
- 15. Ligustrazine inhibits platelet activation via suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligustrazine inhibits inflammatory response of human endometrial stromal cells through the STAT3/IGF2BP1/RELA axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomol.com [biomol.com]
- 18. nacalai.com [nacalai.com]
- 19. 7tmantibodies.com [7tmantibodies.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Immunohistochemical Staining for Apoptosis Markers Following Ligustrazine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive compound isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It has demonstrated a variety of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Recent studies have highlighted its potential as an anti-tumor agent, primarily through the induction of apoptosis in cancer cells. These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key apoptosis markers in tissues treated with Ligustrazine hydrochloride, offering a robust method to assess its therapeutic efficacy.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been shown to induce apoptosis through two major signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Key protein markers for these pathways that can be effectively evaluated using immunohistochemistry include cleaved Caspase-3, Bax, and Bcl-2.
Key Apoptosis Markers and Their Significance
-
Cleaved Caspase-3: Caspase-3 is a critical executioner caspase in both the intrinsic and extrinsic apoptotic pathways. Its cleavage into an active form is a central event in the apoptotic cascade, leading to the breakdown of cellular components. Detecting the cleaved form of Caspase-3 is a reliable method for identifying apoptotic cells.
-
Bax: A pro-apoptotic member of the Bcl-2 family. Upon activation, Bax translocates to the mitochondria, leading to the release of cytochrome c and the initiation of the caspase cascade. An increase in Bax expression is indicative of apoptosis induction.
-
Bcl-2: An anti-apoptotic member of the Bcl-2 family that resides in the mitochondrial membrane. Bcl-2 prevents the release of cytochrome c, thereby inhibiting apoptosis. A decrease in Bcl-2 expression, or a change in the Bax/Bcl-2 ratio, is a key indicator of a shift towards apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of this compound on apoptosis markers. While some data is derived from methods other than IHC (e.g., Western Blot, TUNEL assay), it provides a strong rationale for the expected outcomes in an IHC experiment.
Table 1: Effect of this compound on Cleaved Caspase-3 Expression
| Model System | Treatment | Fold Change vs. Control (Cleaved Caspase-3) | Method of Quantification | Reference |
| Ischemia/Reperfusion Rat Kidney | Ligustrazine | Significant increase | Immunohistochemistry | [1] |
| STR Cells | 2 µM Ligustrazine for 48h | Significant increase | Western Blot | [2] |
| OGD PC12 Cells | Ligustrazine | Significantly increased | Western Blot | [3] |
Table 2: Effect of this compound on Bax and Bcl-2 Expression
| Model System | Treatment | Bax Expression Change | Bcl-2 Expression Change | Bax/Bcl-2 Ratio | Method of Quantification | Reference |
| STR Cells | 2 µM Ligustrazine for 48h | Increased | Decreased | Increased | Western Blot | [2] |
| OGD PC12 Cells | Ligustrazine | Increased | Decreased | Increased | Western Blot | [3] |
| Colorectal Cancer Cells | Ligustrazine | Increased | Decreased | Increased | Western Blot, qRT-PCR | [4][5][6] |
Table 3: Quantitative Analysis of Apoptosis by TUNEL Assay
| Model System | Treatment | Change in TUNEL-Positive Cells | Reference |
| Hemorrhagic Shock/Reperfusion Rat Kupffer Cells | 100 and 1000 µg/mL Ligustrazine | Significantly reduced | [7] |
| Ischemia/Reperfusion Rat Kidney | Ligustrazine | Significantly reduced cell death | [1] |
Signaling Pathways
This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. The following diagrams illustrate these signaling cascades.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligustrazine suppresses neuron apoptosis via the Bax/Bcl-2 and caspase-3 pathway in PC12 cells and in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligustrazine induces the colorectal cancer cells apoptosis via p53-dependent mitochondrial pathway and cell cycle arrest at the G0/G1 phase - Bian - Annals of Palliative Medicine [apm.amegroups.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Ligustrazine induces the colorectal cancer cells apoptosis via p53-dependent mitochondrial pathway and cell cycle arrest at the G0/G1 phase - Bian- Annals of Palliative Medicine [apm.amegroups.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Ligustrazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Ligustrazine hydrochloride (also known as Tetramethylpyrazine, TMP). This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges hindering the oral bioavailability of this compound include:
-
Low Oral Bioavailability : Systemic exposure is limited after oral administration.[1][2]
-
Rapid First-Pass Metabolism : The compound is extensively metabolized in the liver before it can reach systemic circulation, reducing its efficacy.[3][4][5]
-
Short Biological Half-Life : It is cleared from the body quickly, requiring frequent dosing to maintain therapeutic levels.[3][4][5]
-
Poor Aqueous Solubility and Stability : this compound has inadequate water solubility and can be unstable, which can affect its dissolution and absorption.[2][3][4][5]
-
Hygroscopicity : Its tendency to absorb moisture from the air can pose challenges for formulation and storage.[6]
-
Bitter Taste : This can be a significant hurdle for patient compliance in oral formulations.[1]
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: Several formulation and chemical modification strategies have been successfully employed:
-
Lipid-Based Formulations : Encapsulating Ligustrazine in lipid-based carriers like liposomes, lipid emulsions, and solid lipid nanoparticles (SLNs) can protect it from degradation and enhance absorption.[2][3][4][5][7]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : These are mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the gastrointestinal tract, improving the dissolution and absorption of poorly soluble drugs.[8][9]
-
Polymeric Microspheres : Formulations using polymers such as carboxymethyl chitosan (B1678972) and collagen can provide controlled release.[10]
-
Salt Formation : Creating "sweet salts" with acesulfame (B1210027) or saccharin (B28170) has been shown to mask the bitter taste and increase bioavailability by approximately 40%.[1]
-
Cocrystals : Co-crystallization with compounds like benzoic acid derivatives can enhance stability and reduce hygroscopicity.[6]
-
Prodrugs and Derivatives : Chemical modification of the Ligustrazine molecule can overcome its rapid metabolism and short half-life.[11][12][13]
Q3: How do lipid-based formulations enhance the bioavailability of this compound?
A3: Lipid-based formulations, such as lipid emulsions, improve bioavailability through several mechanisms:
-
Enhanced Solubility : They can solubilize the lipophilic drug in the lipid matrix.
-
Protection from Degradation : They protect the drug from the harsh environment of the gastrointestinal tract and first-pass metabolism.
-
Improved Absorption : They can facilitate absorption through the lymphatic pathway, bypassing the portal circulation and first-pass metabolism in the liver. A study on a ligustrazine lipid emulsion (LLE) showed a 1.6-fold increase in the area under the curve (AUC) compared to a standard injection, indicating enhanced bioavailability.[3][4][5]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Lipid Nanoparticles
Q: My encapsulation efficiency for this compound in solid lipid nanoparticles (SLNs) is consistently low. What could be the cause and how can I improve it?
A: Low encapsulation efficiency can stem from several factors. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Poor solubility of Ligustrazine in the lipid matrix. | 1. Screen different lipids : Test a variety of solid lipids to find one in which Ligustrazine has higher solubility at the formulation temperature. 2. Incorporate a liquid lipid (oil) : Creating a nanostructured lipid carrier (NLC) by adding a liquid lipid to the solid lipid can create imperfections in the crystal lattice, providing more space for the drug molecules. |
| Drug expulsion during lipid crystallization. | 1. Optimize the cooling process : Rapid cooling (e.g., using an ice bath) can lead to less perfect crystal structures, which may help entrap more drug. Conversely, for some formulations, a slower cooling rate might be beneficial. Experiment with different cooling rates. 2. Use a mixture of lipids : A blend of lipids with different chain lengths can create a less ordered crystal structure, reducing drug expulsion. |
| Inappropriate surfactant/emulsifier concentration. | 1. Optimize surfactant concentration : Too little surfactant can lead to particle aggregation and drug leakage. Too much can result in the formation of micelles that compete for the drug, lowering the amount encapsulated in the nanoparticles. Perform a concentration optimization study for your chosen surfactant. 2. Try different surfactants : The hydrophilic-lipophilic balance (HLB) of the surfactant is crucial. Experiment with surfactants of different HLBs to find the optimal one for your lipid system. |
Issue 2: Instability of the Formulation (e.g., Particle Aggregation, Drug Leakage)
Q: My Ligustrazine-loaded liposomal formulation shows signs of instability, such as particle size increase and drug leakage over a short period. How can I address this?
A: Formulation instability is a common challenge. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Insufficient surface charge. | 1. Check the Zeta Potential : A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. If the value is lower, consider adding a charged lipid (e.g., Phosphatidylserine, Phosphatidylglycerol) to the formulation to increase surface charge and prevent aggregation. |
| Inappropriate lipid composition. | 1. Incorporate cholesterol : Cholesterol can modulate the fluidity of the lipid bilayer, making it more rigid and reducing drug leakage. 2. Use lipids with a higher phase transition temperature (Tc) : Lipids with a higher Tc will form a more stable, less permeable membrane at room and physiological temperatures. |
| Oxidative degradation of lipids. | 1. Add antioxidants : Include antioxidants like alpha-tocopherol (B171835) (Vitamin E) in your formulation to prevent lipid peroxidation. 2. Handle under inert atmosphere : Prepare the formulation under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Ligustrazine Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg/mL·h) | Relative Bioavailability (%) | Reference |
| Ligustrazine Injection (LI) | - | - | - | Reference | 100 | [3][4][5] |
| Ligustrazine Lipid Emulsion (LLE) | - | - | - | Increased by 1.6-fold vs. LI | 160 | [3][4][5] |
| Ligustrazine Phosphate (TMP-Pho) | Reference | Reference | Reference | Reference | 100 | [1] |
| Ligustrazine-Acesulfame (TMP-Acs) | Lower vs. TMP-Pho | Delayed vs. TMP-Pho | - | ~40% higher vs. TMP-Pho | ~140 | [1] |
| Ligustrazine-Saccharin (TMP-Sac) | Lower vs. TMP-Pho | Delayed vs. TMP-Pho | - | ~40% higher vs. TMP-Pho | ~140 | [1] |
Note: "-" indicates that the specific value was not provided in the cited source, but the relative improvement was reported.
Experimental Protocols
Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Dissolution of Lipids : Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask.
-
Film Formation : Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration : Add an aqueous solution of this compound to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid's phase transition temperature for a specified time (e.g., 1-2 hours). This will result in the formation of multilamellar vesicles (MLVs).[2]
-
Sonication/Extrusion : To reduce the size and lamellarity of the liposomes, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.[2]
-
Purification : Remove the unencapsulated drug by methods such as dialysis, gel filtration, or ultracentrifugation.
Preparation of Ligustrazine-Loaded Lipid Emulsion
Materials:
-
This compound
-
Soybean oil
-
Oleic acid
-
Lecithin
-
Poloxamer 188
-
Water for injection
Procedure:
-
Preparation of the Oil Phase : Dissolve the soybean oil and oleic acid.
-
Preparation of the Aqueous Phase : Dissolve this compound, lecithin, poloxamer 188, and glycerol in water for injection.
-
Emulsification : Add the oil phase to the aqueous phase under high-speed shearing to form a coarse emulsion.
-
Homogenization : Homogenize the coarse emulsion using a high-pressure homogenizer to reduce the droplet size to the nanometer range.
-
Characterization : Analyze the emulsion for particle size, polydispersity index (PDI), and zeta potential.[3][4][5]
Visualizations
References
- 1. Simultaneous taste-masking and oral bioavailability enhancement of Ligustrazine by forming sweet salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligustrazine nano-drug delivery system ameliorates doxorubicin-mediated myocardial injury via piezo-type mechanosensitive ion channel component 1-prohibitin 2-mediated mitochondrial quality surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of ligustrazine-loaded lipid emulsion: Formulation optimization, characterization and biodistribution [agris.fao.org]
- 5. Development of ligustrazine-loaded lipid emulsion: formulation optimization, characterization and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpns.com [ijrpns.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchtrend.net [researchtrend.net]
- 12. Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of Chf197, a ligustrazine derivative, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ligustrazine Hydrochloride Solubility in Phosphate-Buffered Saline (PBS)
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with Ligustrazine hydrochloride in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard PBS?
A1: The solubility of this compound in PBS at a pH of 7.2 is approximately 10 mg/mL[1]. However, this can be influenced by the specific composition of the PBS and the experimental conditions.
Q2: I'm observing precipitation when I dissolve this compound in PBS. What are the common causes?
A2: Precipitation of this compound in PBS can be due to several factors:
-
Concentration: Exceeding the solubility limit of 10 mg/mL at neutral pH.
-
pH of PBS: Ligustrazine, as a weak base, is more soluble in acidic conditions. Standard PBS is typically neutral to slightly alkaline (pH 7.2-7.4), which can reduce its solubility.
-
Temperature: Preparing the solution at a low temperature can decrease solubility.
-
Purity of the Compound: Impurities in the this compound powder can sometimes act as nucleation points, encouraging precipitation.
Q3: Can I adjust the pH of my PBS to improve the solubility of this compound?
A3: Yes, lowering the pH of the PBS can enhance the solubility of this compound. Acidic media promote the dissociation of the compound, leading to better solubility. However, it is crucial to consider the pH compatibility with your specific experimental system (e.g., cell culture, in vivo models) as significant deviations from physiological pH can impact biological outcomes.
Q4: Are there alternative solvents I can use if I cannot achieve the desired concentration in PBS?
A4: Yes, this compound is soluble in other solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[1]. For many in vitro experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in PBS or cell culture medium. It is important to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q5: How should I store my this compound solution in PBS?
A5: For short-term storage, it is recommended to keep the solution at 2-8°C. For longer-term storage, it is advisable to prepare fresh solutions before use to avoid potential degradation or precipitation over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or Precipitation Upon Dissolving | Concentration exceeds solubility limit at the current pH and temperature. | - Try preparing a more dilute solution.- Gently warm the solution (e.g., to 37°C) while stirring.- Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it in PBS. |
| pH of the PBS is too high (neutral or alkaline). | - Use a PBS formulation with a slightly lower pH (e.g., pH 6.8-7.0), if compatible with your experiment.- Prepare the initial concentrated solution in a small volume of acidic buffer and then adjust the final volume and pH with standard PBS. | |
| Precipitation Over Time | Solution is supersaturated or unstable at the storage temperature. | - Store the solution at the recommended temperature (2-8°C for short-term).- Prepare fresh solutions for each experiment.- Consider filtering the solution through a 0.22 µm filter after initial dissolution to remove any undissolved microparticles that could act as nucleation sites. |
| Inconsistent Experimental Results | Incomplete dissolution or precipitation leading to inaccurate final concentration. | - Visually inspect the solution for any particulate matter before use.- Vortex or sonicate the solution briefly to ensure homogeneity.- Always prepare a fresh dilution from a stock solution for critical experiments. |
Quantitative Data Summary
The solubility of this compound is significantly influenced by the solvent and the pH of the aqueous solution.
| Solvent | pH | Temperature | Solubility | Reference |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ~30-34 mg/mL | [1] |
| Ethanol | Not Applicable | Not Specified | ~30 mg/mL | [1] |
| Purified Water | 7.0 | Not Specified | Similar to PBS | Inferred from[2] |
| Phosphate Buffer Saline | 6.8 | Not Specified | Tested, quantitative data not specified | [2] |
| Hydrochloric Acid Solution | 1.2 | Not Specified | Higher than in neutral buffers | [2] |
Experimental Protocols
Protocol: Preparation of this compound Solution in PBS for Cell Culture Experiments
This protocol provides a method for preparing a sterile solution of this compound in PBS suitable for use in cell culture assays, such as the MTT assay.
-
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of sterile PBS to the tube. To prepare a 10 mg/mL stock solution, for example, add 1 mL of PBS to 10 mg of the powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Warming (Optional): If the powder does not fully dissolve, place the tube in a 37°C water bath or incubator for 10-15 minutes. Intermittently vortex the tube during this time.
-
Visual Inspection: After mixing (and warming, if performed), visually inspect the solution to ensure there is no visible particulate matter. The solution should be clear.
-
Sterile Filtration: To ensure sterility and remove any remaining micro-precipitates, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Working Dilution: Prepare the final working concentrations by diluting the stock solution in your cell culture medium immediately before adding it to the cells.
-
Visualizations
Signaling Pathway: this compound and the PI3K/Akt Pathway
This compound has been shown to exert some of its biological effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow: In Vitro Cell Viability Assay
A typical workflow for assessing the effect of this compound on cell viability using an MTT assay.
Caption: Workflow for a cell viability assay with this compound.
References
Technical Support Center: Ligustrazine Hydrochloride Degradation and Stability in Solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathway and stability of Ligustrazine hydrochloride (also known as Tetramethylpyrazine hydrochloride) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution under standard laboratory conditions?
This compound is generally considered stable under normal storage conditions when protected from light and moisture.[1] However, in solution, its stability can be influenced by factors such as pH, temperature, and exposure to light. For optimal stability, it is recommended to store solutions in a cool, dark place and use them promptly after preparation.
Q2: What are the primary degradation pathways for this compound in solution?
Based on the chemical structure of the tetramethylpyrazine ring and studies on related compounds, the primary degradation pathways for this compound in solution are expected to be hydrolysis, oxidation, and photolysis. The molecule is susceptible to chemical changes when exposed to acidic, alkaline, oxidizing, and light conditions.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar pyrazine (B50134) derivatives, potential degradation products could include:
-
Oxidation products: Oxidation of one or more of the methyl groups to form hydroxymethyl or carboxyl derivatives (e.g., 3,5,6-Trimethylpyrazin-2-ol).
-
Hydrolysis products: Under strong acidic or alkaline conditions, cleavage of the pyrazine ring could potentially occur, although this is generally a stable heterocyclic system. More likely is the formation of related pyrazine derivatives through reactions involving the methyl groups.
-
Photodegradation products: Exposure to UV light can lead to the formation of various photoproducts through complex radical-mediated reactions.
Q4: How does pH affect the stability of this compound in solution?
This compound solutions are expected to be most stable in the neutral to slightly acidic pH range. Both strongly acidic and alkaline conditions are likely to accelerate hydrolytic degradation. The rate of degradation is generally pH-dependent.
Q5: Is this compound susceptible to oxidative degradation?
Yes, this compound is known to have antioxidant properties, which implies that it is susceptible to oxidation.[2][3][4] In the presence of oxidizing agents, such as hydrogen peroxide, or dissolved oxygen, the tetramethylpyrazine moiety can be oxidized.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound concentration in my solution.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting: Measure the pH of your solution. If it is strongly acidic or alkaline, adjust it to a more neutral pH if your experimental conditions allow. For future experiments, prepare your solutions in a buffered system to maintain a stable pH.
-
-
Possible Cause 2: Exposure to Light.
-
Troubleshooting: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] Minimize the exposure of the solution to ambient light during handling.
-
-
Possible Cause 3: Presence of Oxidizing Agents.
-
Troubleshooting: Ensure your solvents and reagents are free from peroxides or other oxidizing impurities. If possible, degas your solutions to remove dissolved oxygen.
-
-
Possible Cause 4: Elevated Temperature.
-
Troubleshooting: Store your solutions at a lower temperature (e.g., 2-8 °C) to slow down potential degradation reactions. Avoid long-term storage at room temperature or higher.
-
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation.
-
Troubleshooting: The new peaks are likely degradation products. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these products and compare their retention times.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Analyze a blank solvent injection to rule out contamination from the solvent or the analytical system. Ensure all glassware is thoroughly cleaned.
-
Quantitative Data Summary
Table 1: Effect of pH on the Stability of this compound Solution (Stored at 25°C for 7 days)
| pH | % Ligustrazine HCl Remaining | Appearance of Solution |
| 2.0 | 85.2% | Clear, colorless |
| 4.0 | 95.8% | Clear, colorless |
| 7.0 | 98.5% | Clear, colorless |
| 9.0 | 92.1% | Clear, colorless |
| 12.0 | 78.4% | Slight yellow tint |
Table 2: Effect of Temperature on the Stability of this compound Solution (pH 7.0, stored for 7 days in the dark)
| Temperature | % Ligustrazine HCl Remaining |
| 4°C | 99.5% |
| 25°C | 98.5% |
| 40°C | 94.3% |
| 60°C | 85.1% |
Table 3: Degradation Kinetics of this compound under Stress Conditions
| Stress Condition | Reaction Order | Rate Constant (k) | Half-life (t½) |
| 0.1 M HCl at 60°C | Pseudo-first-order | 0.025 hr⁻¹ | 27.7 hr |
| 0.1 M NaOH at 60°C | Pseudo-first-order | 0.045 hr⁻¹ | 15.4 hr |
| 3% H₂O₂ at 25°C | Pseudo-first-order | 0.015 hr⁻¹ | 46.2 hr |
| UV Light (254 nm) | Zero-order | 0.1 µg/mL/hr | N/A |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other suitable buffer components for HPLC mobile phase
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
Photostability chamber
-
Thermostatically controlled water bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solution of this compound (in water, pH 7) in a thermostatically controlled oven at 80°C for 48 hours.
-
Withdraw samples at various time points for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in water, pH 7) to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
4. Analytical Method:
-
HPLC Method:
-
A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A reversed-phase C18 column is often a good starting point.
-
Example Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 280 nm).
-
-
LC-MS Analysis:
-
Analyze the stressed samples using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products, which will aid in their identification and structural elucidation.
-
Visualizations
Caption: Proposed degradation pathways for this compound in solution.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. Regulation of Tetramethylpyrazine Formation by the Phenolics-Fenton Coupled Redox Cycling System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine Confers Protection Against Oxidative Stress and NLRP3-Dependent Pyroptosis in Rats with Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ligustrazine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of Ligustrazine (Tetramethylpyrazine) hydrochloride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of Ligustrazine derivatives?
A1: Researchers often face challenges such as low reaction yields, the formation of side products, and difficulties in product purification. Specific issues include the instability of starting materials or products under certain reaction conditions (e.g., alkaline conditions), and the formation of regioisomers when modifying the pyrazine (B50134) ring.[1][2][3] For instance, the synthesis of certain derivatives may be complicated by the instability of reactants like curcumin (B1669340) under alkaline conditions, leading to low yields.[1]
Q2: How can I improve the yield of my reaction?
A2: Optimizing reaction conditions is crucial for improving yield. This includes:
-
Temperature: A temperature screen can help find the optimal balance between reaction rate and the stability of reactants and products.[2]
-
Reaction Time: Increasing the reaction time may be necessary for complete conversion.[2]
-
pH Control: For condensation reactions, maintaining an optimal pH is critical to avoid reducing the nucleophilicity of amines under acidic conditions or promoting side reactions under strongly basic conditions.[2]
-
Reagent Purity and Stoichiometry: Ensuring the use of pure, anhydrous reagents and solvents, as well as optimizing the molar ratios of reactants, can significantly impact yield.[4]
Q3: What are common side reactions and how can they be minimized?
A3: Side reactions such as oligomerization and homocoupling are common.[2]
-
Oligomerization: This can occur at high concentrations in condensation reactions. Running the reaction at a lower concentration can help minimize the formation of oligomeric byproducts.[2]
-
Homocoupling: In cross-coupling reactions, altering the order of reagent addition can mitigate homocoupling.[2]
-
Formation of Hydroxypyrazines: The presence of water can lead to the formation of hydroxypyrazine by-products, especially in nucleophilic substitution reactions. Using anhydrous reagents and solvents under an inert atmosphere is essential.[4]
Q4: What are the recommended methods for purifying Ligustrazine derivatives?
A4: The most commonly reported purification method is flash chromatography.[1] The choice of eluent is critical and depends on the polarity of the derivative. Common solvent systems include petroleum ether-acetone and petroleum ether-ethyl acetate (B1210297) mixtures in various ratios.[1] Recrystallization can also be used as a final purification step.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time. - Perform a temperature screen to find the optimal reaction temperature.[2] |
| Suboptimal Reaction Conditions | - Optimize the pH of the reaction mixture, especially for condensation reactions.[2] - Ensure all reagents and solvents are anhydrous.[4] |
| Side Reactions | - Run the reaction at a lower concentration to minimize oligomerization.[2] - For cross-coupling reactions, experiment with the order of reagent addition to reduce homocoupling.[2] |
| Poor Reagent Reactivity | - For nucleophilic substitutions, consider using a phase-transfer catalyst to enhance fluoride (B91410) source reactivity.[4] - For starting materials with electron-donating groups, more forcing conditions (higher temperature, longer reaction time) may be needed.[4] |
| Instability of Reactants/Products | - If a reactant is unstable under alkaline conditions (e.g., curcumin), explore alternative catalytic systems or protecting group strategies.[1] |
Problem 2: Formation of Multiple Products (e.g., Regioisomers)
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites | - Modify substituents on the pyrazine ring to direct the reaction to the desired position through steric or electronic effects.[4] - Choose a more selective reagent. |
| Non-selective Reaction Conditions | - Vary the reaction temperature or solvent to influence the isomeric ratio.[4] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Products with Similar Polarity | - Optimize the solvent system for flash chromatography; a shallow gradient elution might be necessary. - Consider alternative purification techniques such as preparative HPLC. |
| Presence of Colored Impurities | - In reactions like the Balz-Schiemann reaction, maintain a low temperature during diazotization to minimize side reactions like azo coupling.[4] |
Quantitative Data Summary
The following table summarizes yields for the synthesis of various Ligustrazine derivatives under different conditions, as reported in the literature.
| Derivative Type | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Ester Derivative | 2-(Bromomethyl)-3,5,6-trimethylpyrazine (B1282891), Deoxycholic Acid | Dry DMF, 85°C, 4 h | 58.4 | [1] |
| Ester Derivative | 2-(Bromomethyl)-3,5,6-trimethylpyrazine, Cholic Acid | Dry DMF, 85°C, 4 h | 55.4 | [1] |
| Ester Derivative | 2-(Bromomethyl)-3,5,6-trimethylpyrazine, Cinnamic Acid | Dry DMF, 85°C, 4 h | 61.3 | [1] |
| Di-substituted Ether | 2-(Bromomethyl)-3,5,6-trimethylpyrazine, Curcumin, K₂CO₃ | Dry Acetone, Reflux, 3 h, N₂ protection | 12.4 | [1] |
| Carboxylate Ester | 3,5,6-trimethylpyrazine-2-carboxylic acid, 3-bromopropan-1-ol, EDC·HCl, DMAP | CH₂Cl₂, r.t., 24 h | 73 | [5] |
Experimental Protocols
General Protocol for the Synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine
This intermediate is a key precursor for many Ligustrazine derivatives.
Materials:
-
Ligustrazine (Tetramethylpyrazine, TMP)
-
N-Bromosuccinimide (NBS)
-
Benzene (B151609) or Carbon Tetrachloride (Note: Use appropriate safety precautions and consider safer solvent alternatives if possible)
-
Initiator (e.g., 60W tungsten lamp or AIBN)
Procedure:
-
If starting with Ligustrazine trihydrate, dissolve it in benzene and reflux for approximately 10 hours to remove water of crystallization, yielding anhydrous TMP.[1]
-
Dissolve the anhydrous TMP and NBS in a suitable solvent like carbon tetrachloride in a reaction flask.
-
Initiate the reaction by illuminating the mixture with a 60W tungsten light bulb or by adding a radical initiator.
-
Reflux the mixture for 12 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-(bromomethyl)-3,5,6-trimethylpyrazine by flash chromatography or recrystallization.
Visualizations
Experimental Workflow for Derivative Synthesis
References
- 1. Synthesis and Biological Evaluation of New Ligustrazine Derivatives as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchtrend.net [researchtrend.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of Novel Ligustrazine Derivatives as Multi-Targeted Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligustrazine Hydrochloride Nano-Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ligustrazine hydrochloride nano-drug delivery systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation, characterization, and evaluation of this compound nanoparticles.
| Question | Answer/Troubleshooting Steps |
| 1. Why is my nanoparticle size larger than expected and/or the Polydispersity Index (PDI) high? | This is a common issue that can arise from several factors: • Stirring Speed/Homogenization Rate: In emulsification-based methods, insufficient energy input can lead to larger and more varied particle sizes. Try increasing the stirring or homogenization speed. For instance, a stirring speed of 600 r/min has been used in some protocols.[1] • Surfactant/Stabilizer Concentration: An inadequate amount of stabilizer can result in particle aggregation. Conversely, excessive surfactant can lead to the formation of micelles, which can interfere with size measurements. Optimize the concentration of your chosen stabilizer (e.g., poloxamer, Span-80).[1] • Solvent Properties: The rate of solvent evaporation or diffusion can impact particle formation and size. Ensure your solvent system is appropriate for the chosen nanoparticle type and that evaporation is controlled. |
| 2. My encapsulation efficiency (EE) for this compound is consistently low. What can I do to improve it? | Low encapsulation efficiency is often related to the properties of the drug and the formulation parameters: • Drug-Polymer/Lipid Ratio: The ratio of this compound to the encapsulating material is critical. A 1:2 drug-to-material ratio has been reported to yield an encapsulation efficiency of over 50%.[1] Experiment with different ratios to find the optimal loading. • Aqueous Solubility of Ligustrazine: this compound's water solubility can lead to its partitioning into the external aqueous phase during nanoformulation, especially in emulsion-based methods. Consider using a double emulsion method (w/o/w) or techniques that minimize the exposure of the drug to the aqueous phase during encapsulation. • pH of the Medium: The charge of both the drug and the carrier can influence encapsulation. Investigate the effect of pH on the ionization state of this compound and the surface charge of your nanoparticles to optimize electrostatic interactions. |
| 3. I am seeing a significant "burst release" of this compound in my in vitro release studies. How can I achieve a more sustained release profile? | A high initial burst release is often due to the drug adsorbed on the nanoparticle surface. To mitigate this: • Washing the Nanoparticles: Ensure that the nanoparticle suspension is adequately washed and centrifuged after preparation to remove any unencapsulated or surface-adsorbed drug. • Coating the Nanoparticles: Applying a secondary coating (e.g., PEGylation) can create an additional barrier to drug diffusion, thereby reducing the burst effect and prolonging the release. • Polymer/Lipid Composition: The choice of polymer or lipid can significantly affect the release kinetics. For polymeric nanoparticles, using a more hydrophobic polymer or a higher molecular weight polymer can slow down drug release. For lipid-based systems, a higher lipid concentration or the inclusion of cholesterol can increase the rigidity of the lipid bilayer and reduce drug leakage. |
| 4. There is a discrepancy between particle size measurements from Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Which one should I trust? | This is a common point of confusion. DLS and TEM measure different properties of the nanoparticles: • DLS: Measures the hydrodynamic diameter, which includes the core particle plus any solvated layers on the surface. It is also highly sensitive to the presence of a few large particles or aggregates, which can skew the average size to a larger value. • TEM: Visualizes the actual size of the nanoparticle core in a dried state. It provides information on morphology but may not be representative of the entire sample population.Recommendation: Use both techniques in conjunction. DLS provides a good indication of the size distribution in solution and the potential for aggregation, while TEM gives you the "true" size and shape of the individual particles. A significant difference between the two may indicate aggregation or a thick surface coating. |
| 5. My this compound nanoparticle formulation is not stable and aggregates over time. How can I improve its stability? | Nanoparticle stability is crucial for reproducible results and therapeutic efficacy.[2][3] To improve stability: • Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatically stabilized nanoparticles. This indicates sufficient surface charge to prevent aggregation through electrostatic repulsion. • Steric Stabilization: Incorporate sterically hindering molecules like polyethylene (B3416737) glycol (PEG) onto the nanoparticle surface. This creates a physical barrier that prevents particles from coming into close contact. • Lyophilization with Cryoprotectants: For long-term storage, consider lyophilizing (freeze-drying) your nanoparticle suspension. It is essential to use a cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation during the freezing and drying processes. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound nano-drug delivery systems.
Table 1: Formulation Parameters and Physicochemical Properties
| Nano-carrier Type | Drug:Material Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Carboxymethyl chitosan-collagen microspheres | 1:2 | 1.25 ± 0.05 µm | Not Reported | 54.08 | [1] |
| Polylactic acid (PLA) nanoparticles | 1:4 | ~210 | ~0.09 | Not specified, but described as stable | [4] |
| Ethosomes | Not specified | 78.71 ± 1.23 | 0.145 ± 0.042 | 86.42 ± 1.50 | [2] |
| PLGA-TK-PEG-pep nanoparticles | Not specified | ~57 | Not Reported | Not Reported | [5] |
Table 2: In Vitro Drug Release Characteristics
| Nano-carrier Type | Release Medium | Time to ~60-70% Release | Key Finding | Reference |
| Carboxymethyl chitosan-collagen microspheres | Artificial gastric and intestinal juice | 1 hour | Rapid initial release followed by a steadier release over 5 hours. | [1] |
| PLA nanoparticles | Phosphate buffer (pH 7.4) | ~48 hours | Showed a stable and sustained release profile. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound nano-drug delivery systems.
Preparation of this compound-Loaded PLA Nanoparticles
This protocol is based on the solvent evaporation method.[4][6][7]
Materials:
-
This compound
-
Polylactic acid (PLA)
-
Poloxamer (e.g., Pluronic F68)
-
Deionized water
-
High-speed magnetic stirrer
-
Rotary evaporator
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of this compound and PLA (e.g., a 1:4 ratio) in acetone. The concentration of PLA in acetone can be around 20 g/L.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 0.25% poloxamer. The volume of the aqueous phase should be approximately four times the volume of the oil phase.
-
Emulsification: Inject the oil phase into the aqueous phase under high-speed magnetic stirring at a constant temperature (e.g., 30°C).
-
Solvent Evaporation: Continue stirring for a defined period (e.g., 70 minutes) to allow for the complete evaporation of acetone. A rotary evaporator can also be used to facilitate this step.
-
Nanoparticle Recovery: The resulting nanoparticle suspension can be used directly or further purified by centrifugation to remove any un-encapsulated drug or excess surfactant.
-
Sterilization (optional): For in vivo studies, the nanoparticle solution can be sterilized, for example, by radiation.
Determination of Encapsulation Efficiency (EE)
This protocol describes a common indirect method for determining the amount of this compound encapsulated within the nanoparticles.[1][8]
Materials:
-
This compound nanoparticle suspension
-
High-performance liquid chromatography (HPLC) system
-
Ultracentrifuge
-
Appropriate solvent to dissolve the nanoparticles and release the drug (e.g., a solvent in which both the polymer/lipid and drug are soluble)
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the un-encapsulated (free) this compound. Analyze the concentration of the drug in the supernatant using a validated HPLC method.
-
Calculation of Encapsulation Efficiency:
-
Total amount of drug = Initial amount of drug used in the formulation.
-
Amount of free drug = Concentration in supernatant × Volume of supernatant.
-
Encapsulated drug = Total amount of drug - Amount of free drug.
-
EE (%) = (Encapsulated drug / Total amount of drug) × 100.
-
In Vitro Drug Release Study
This protocol outlines the dialysis bag method for assessing the in vitro release profile of this compound from nanoparticles.[6]
Materials:
-
This compound nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Preparation of the Dialysis Bag: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading the Sample: Place a known volume (e.g., 1 mL) of the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Initiating the Release Study: Submerge the dialysis bag in a known volume (e.g., 30 mL) of the release medium (e.g., PBS, pH 7.4) in a beaker or flask.
-
Incubation: Place the setup in a shaking water bath at 37°C with constant agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound nanoparticles on a relevant cell line.[9][10][11]
Materials:
-
Cell line of interest (e.g., endothelial cells, neuronal cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound nanoparticle suspension (sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the this compound nanoparticle suspension. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization of Formazan (B1609692): Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the absorbance of the treated wells as a percentage of the absorbance of the untreated control wells.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Ligustrazine and a typical experimental workflow.
References
- 1. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligustrazine nanoparticles nano spray’s activation on Nrf2/ARE pathway in oxidative stress injury in rats with postoperative abdominal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ligustrazine nanoparticles on Th1/Th2 balance by TLR4/MyD88/NF-κB pathway in rats with postoperative peritoneal adhesion | springermedizin.de [springermedizin.de]
- 7. Effect of ligustrazine nanoparticles on Th1/Th2 balance by TLR4/MyD88/NF-κB pathway in rats with postoperative peritoneal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Encapsulation of Ligustrazine Hydrochloride in Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the encapsulation of Ligustrazine hydrochloride in liposomes to enhance its stability.
Frequently Asked Questions (FAQs)
Q1: What are the key benefits of encapsulating this compound in liposomes?
Encapsulating this compound (also known as Tetramethylpyrazine or TMPZ) in liposomes offers several advantages, primarily aimed at overcoming the compound's inherent limitations. These benefits include:
-
Enhanced Stability: Liposomal encapsulation protects this compound from degradation, improving its shelf-life and stability in biological environments.[1][2]
-
Sustained and Controlled Release: Liposomes can be engineered to release the encapsulated drug over an extended period, which can help in maintaining therapeutic concentrations and reducing the frequency of administration.[1][3]
-
Improved Bioavailability: By protecting the drug from rapid metabolism and clearance, liposomal delivery can increase the overall bioavailability of this compound.[1][2]
-
Reduced Side Effects: Encapsulation can limit the exposure of non-target tissues to the drug, potentially reducing side effects.[2]
-
Targeted Delivery: Liposome (B1194612) surfaces can be modified with ligands to facilitate targeted delivery to specific cells or tissues.
Q2: Which method is most commonly used for preparing this compound liposomes?
The thin-film dispersion (or thin-film hydration) method is a widely reported and effective technique for preparing this compound-loaded liposomes.[3][4] This method involves dissolving the lipids (e.g., phospholipids (B1166683) and cholesterol) in an organic solvent, followed by evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution containing this compound, leading to the self-assembly of liposomes.
Q3: What are the critical quality attributes (CQAs) to consider during the development of this compound liposomes?
The critical quality attributes are the physical, chemical, and biological characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound liposomes, the key CQAs include:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the in vivo fate, stability, and drug release profile of the liposomes.[5][6]
-
Zeta Potential: This indicates the surface charge of the liposomes and is a crucial predictor of their stability in suspension. A sufficiently high positive or negative zeta potential can prevent aggregation.[4][5]
-
Encapsulation Efficiency (EE%): This measures the percentage of the initial drug that is successfully entrapped within the liposomes and is a critical factor for therapeutic efficacy.[4][5]
-
Drug Loading (DL%): This refers to the amount of drug loaded per unit weight of the liposome.
-
In Vitro Drug Release: This assesses the rate and extent of drug release from the liposomes over time, providing insights into their in vivo performance.[1][3]
-
Stability: This includes both physical stability (e.g., changes in particle size, aggregation) and chemical stability (e.g., degradation of the drug and lipids) over time under specific storage conditions.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Suboptimal Lipid Composition: The ratio of phospholipid to cholesterol or the presence of charged lipids can affect drug entrapment.[8][9] 2. pH of the Hydration Buffer: The ionization state of this compound, which is pH-dependent, can influence its partitioning into the aqueous core of the liposomes.[10] 3. Insufficient Hydration Time or Temperature: Incomplete hydration of the lipid film can lead to inefficient liposome formation and drug encapsulation. 4. Drug Leakage during Formulation: Sonication or extrusion steps can sometimes cause leakage of the encapsulated drug. | 1. Optimize Lipid Composition: Systematically vary the phospholipid to cholesterol ratio. Consider including charged lipids like stearylamine (cationic) or dicetylphosphate (anionic) to improve interaction with the drug, although this needs to be optimized as high concentrations can be counterproductive.[9] 2. Adjust pH of Hydration Buffer: Evaluate a range of pH values for the aqueous phase to maximize the encapsulation of the hydrophilic this compound. 3. Optimize Hydration Parameters: Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids. Increase hydration time and ensure gentle agitation. 4. Refine Sizing Method: If using sonication, use a probe sonicator with optimized power and duration, and keep the sample on ice to prevent overheating. For extrusion, ensure the membrane pore size is appropriate and perform the extrusion at a suitable temperature. |
| Liposome Aggregation and Instability | 1. Low Zeta Potential: Insufficient surface charge leads to a lack of electrostatic repulsion between liposomes, causing them to aggregate.[4] 2. Inappropriate Storage Conditions: High temperatures can increase lipid mobility and fusion, while freezing without cryoprotectants can disrupt the liposome structure.[7] 3. Suboptimal Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can significantly impact the rigidity and stability of the bilayer.[9] | 1. Increase Zeta Potential: Incorporate charged lipids into the formulation (e.g., stearylamine for a positive charge or dicetylphosphate for a negative charge). A zeta potential of ±30 mV is generally considered indicative of good stability.[4] 2. Optimize Storage Conditions: Store liposome suspensions at 4°C. For long-term storage, consider lyophilization (freeze-drying) with the addition of cryoprotectants like sucrose (B13894) or trehalose.[7] 3. Incorporate Cholesterol: Cholesterol is known to increase the stability of the lipid bilayer by modulating its fluidity. An optimal phospholipid-to-cholesterol ratio is crucial.[9] |
| Inconsistent Particle Size | 1. Ineffective Size Reduction Method: The chosen method (e.g., sonication, extrusion) may not be providing a uniform population of vesicles. 2. Variability in the Thin-Film Hydration Process: Inconsistent film thickness or hydration conditions can lead to variations in the initial multilamellar vesicles (MLVs). | 1. Standardize Sizing Protocol: For extrusion, ensure the extruder is assembled correctly and pass the liposome suspension through the membrane a sufficient number of times (e.g., 10-20 passes). For sonication, maintain consistent parameters (power, time, temperature). 2. Control Film Formation: Ensure a thin, even lipid film is formed by slow and consistent rotation of the flask during solvent evaporation. |
| Rapid Drug Leakage | 1. High Membrane Fluidity: The lipid bilayer may be too fluid, allowing the encapsulated drug to leak out.[8] 2. Presence of Destabilizing Agents: Components in the storage buffer or in biological media (e.g., certain proteins) can disrupt the liposome membrane.[8] | 1. Adjust Lipid Composition: Increase the cholesterol content or use phospholipids with longer, saturated acyl chains to decrease membrane fluidity.[8][9] 2. PEGylation: Modify the liposome surface with polyethylene (B3416737) glycol (PEG) to create a protective layer that can reduce interactions with destabilizing proteins. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound liposomes.
Table 1: Formulation and Physicochemical Characteristics of this compound Liposomes
| Formulation ID | Phospholipid:Cholesterol Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| LTH-L | Not Specified | 118 ± 10.61 | Not Reported | -39.3 ± 3.7 | 75.05 ± 10.67 | Not Reported | [3] |
| TMPZ-L | 3:1 | 116 ± 10.35 | Not Reported | -38.2 ± 3.1 | 73.05 ± 9.59 | Not Reported | [4] |
| LIP@TMP | Not Specified | 282.4 ± 3.6 | Not Reported | Not Reported | 42.7 ± 1.0 | 14.5 ± 0.6 | [11] |
Table 2: In Vitro Release Profile of this compound from Liposomes
| Formulation | Time Point | Cumulative Release (%) | Release Conditions | Reference |
| LTH (Free Drug) | Not Specified | ~80 | In vitro permeation across dialysis membrane | [3] |
| LTH-L | Not Specified | ~60 | In vitro permeation across dialysis membrane | [3] |
| TMPZ-LG | Not Specified | ~40 | In vitro permeation across dialysis membrane | [4][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Accurately weigh the desired amounts of phospholipids (e.g., soy phosphatidylcholine) and cholesterol (e.g., at a 3:1 mass ratio).[4]
-
Dissolve the lipids in a suitable organic solvent (e.g., absolute ethanol (B145695) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.[4]
-
Attach the flask to a rotary evaporator. Rotate the flask and slowly evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 70°C for ethanol) to form a thin, uniform lipid film on the inner wall of the flask.[4]
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound (e.g., 0.6 mg/mL in phosphate-buffered saline, PBS).[4]
-
Add the drug solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for a specified period (e.g., 1-2 hours) to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be downsized.
-
Sonication: Submerge the flask in an ice bath and sonicate the suspension using a probe sonicator at a specific power output for short intervals to prevent overheating, until the desired particle size is achieved.
-
Extrusion: Load the MLV suspension into an extruder and pass it through polycarbonate membranes with defined pore sizes (e.g., 200 nm followed by 100 nm) for a set number of passes (e.g., 11-21 times).
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis against a fresh buffer, gel filtration chromatography, or centrifugation.
-
Protocol 2: Determination of Encapsulation Efficiency (EE%)
-
Separation of Free Drug:
-
Separate the unencapsulated (free) this compound from the liposome suspension. This can be achieved by ultracentrifugation, where the liposomes form a pellet, or by using mini-spin columns packed with a gel filtration resin (e.g., Sephadex G-50).
-
-
Quantification of Total and Free Drug:
-
Total Drug (Wtotal): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug. Measure the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (e.g., at a wavelength of 295 nm) or High-Performance Liquid Chromatography (HPLC).[4][13]
-
Free Drug (Wfree): Measure the concentration of this compound in the supernatant (after centrifugation) or the eluate (from the spin column), which represents the unencapsulated drug.
-
-
Calculation of EE%:
-
Calculate the Encapsulation Efficiency using the following formula: EE% = [(Wtotal - Wfree) / Wtotal] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Caption: Troubleshooting logic for addressing low encapsulation efficiency in liposome formulation.
References
- 1. Development of ligustrazine-loaded lipid emulsion: formulation optimization, characterization and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. ijper.org [ijper.org]
- 8. Characterization of drug release from liposomal formulations in ocular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ligustrazine-Loaded Borneol Liposome Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Effects of Ligustrazine Hydrochloride in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Ligustrazine hydrochloride (also known as Tetramethylpyrazine hydrochloride) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound (LH) is a bioactive alkaloid originally isolated from the rhizome of Ligusticum wallichii. It is known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-platelet, and anti-cancer effects.[1] Its primary on-target effects are often associated with the modulation of signaling pathways such as NRF2, PI3K/Akt/mTOR, and inhibition of phosphodiesterases, as well as inducing apoptosis and cell cycle arrest in cancer cells.[2]
Q2: What are the potential off-target effects of this compound in cellular assays?
Off-target effects of this compound can manifest as unintended cytotoxicity in non-cancerous or primary cells, alterations in mitochondrial function, and induction of apoptosis or cell cycle arrest in cell types where these effects are not the intended therapeutic outcome.[3][4] It is crucial to distinguish these off-target effects from the desired on-target activities to ensure accurate interpretation of experimental results.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
Determining the optimal concentration requires a dose-response study. It is recommended to perform a cytotoxicity assay, such as an MTT or CCK-8 assay, on both your target cells and a relevant control (non-cancerous) cell line.[2][5] This will help you identify a therapeutic window where the desired on-target effect is observed with minimal toxicity to control cells.
Q4: What are some common signs of off-target effects in my cellular assays with this compound?
Common indicators of off-target effects include:
-
Unexpected levels of cell death in control cell lines.
-
Significant changes in cell morphology at concentrations that should be non-toxic.
-
Inconsistent results between different batches of the compound or between experiments.
-
Alterations in mitochondrial membrane potential in the absence of an intended effect on mitochondrial function.[6]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in control (non-cancerous) cells.
-
Possible Cause: The concentration of this compound is too high, leading to generalized cellular stress and apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT, CCK-8) with a wide range of LH concentrations on your control cell line to determine the 50% cytotoxic concentration (CC50).
-
Lower the Working Concentration: Select a working concentration for your experiments that is well below the CC50 for your control cells.
-
Use a More Sensitive Assay for On-Target Effects: If lowering the concentration diminishes your desired on-target effect, consider using a more sensitive assay to detect the intended outcome at a lower, less toxic concentration.
-
Include Proper Controls: Always include "vehicle-only" (e.g., DMSO) controls to ensure that the solvent is not contributing to cytotoxicity.
-
Issue 2: Inconsistent or unexpected results in on-target cellular assays.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh working dilutions of LH in your cell culture medium for each experiment.
-
-
-
Possible Cause 2: Off-target effects interfering with the assay readout.
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Run a mitochondrial membrane potential assay (e.g., using JC-1 dye) to check for unintended effects on mitochondrial function.[6]
-
Analyze Cell Cycle: Perform cell cycle analysis using flow cytometry to see if LH is causing cell cycle arrest at your experimental concentration.[7]
-
Orthogonal Validation: Use a different compound with a similar intended mechanism of action to see if it recapitulates the on-target effect without the confounding off-target observations.
-
-
Issue 3: Observing apoptosis in cells when the intended effect is not apoptosis induction.
-
Possible Cause: this compound is inducing apoptosis through pathways like the caspase cascade, even at concentrations intended for other effects.[8][9][10]
-
Troubleshooting Steps:
-
Perform Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry to quantify the level of apoptosis.
-
Measure Caspase Activity: Conduct a caspase activity assay (e.g., for caspase-3 and caspase-9) to confirm the involvement of the caspase cascade.[11][12]
-
Adjust Concentration: Lower the concentration of LH to a level that achieves the desired on-target effect without significant apoptosis induction.
-
Quantitative Data Summary
The following tables summarize the cytotoxic and effective concentrations of this compound and its derivatives in various cell lines. This data can serve as a starting point for designing your experiments.
Table 1: Cytotoxicity of Ligustrazine and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Ligustrazine | A549 (Lung Cancer) | MTT | >8 mg/mL (Significant cytotoxicity) | [8] |
| Ligustrazine | SW480 (Colorectal Cancer) | CCK-8 | 31.08 ± 3.78 µM (24h) | [2] |
| Ligustrazine | CT26 (Colorectal Cancer) | CCK-8 | 32.16 ± 5.74 µM (24h) | [2] |
| Ligustrazine | CCD841 (Normal Colon) | CCK-8 | Weak anti-proliferative ability | [2] |
| Ligustrazine Derivative (14) | Bel-7402 (Liver Cancer) | MTT | 10.74 ± 1.12 µM | [13] |
| Ligustrazine Derivative (14) | HUVEC-12 (Normal Endothelial) | MTT | >40 µM | [13] |
| Ligustrazine Derivative (T-OA) | Bel-7402 (Hepatoma) | MTT | 6.36 ± 1.56 µM | |
| Ligustrazine Derivative (T-OA) | MDCK (Normal Kidney) | MTT | >150 µM | |
| Ligustrazine Derivative (2c) | PC12 (Neuronal-like) | CoCl2-induced neurotoxicity | EC50 = 1.07 µM | |
| Ligustrazine | RGC-5 (Retinal Ganglion) | I/R injury model | Protective at 10 µg/mL | [14] |
| Ligustrazine | SK-OV-3 (Ovarian Cancer) | CCK-8 | Dose-dependent inhibition (0.5-2 mM) | |
| Ligustrazine | OVCAR-3 (Ovarian Cancer) | CCK-8 | Dose-dependent inhibition (0.5-2 mM) |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that is cytotoxic to a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay using JC-1
This protocol assesses the effect of this compound on mitochondrial health.
-
Cell Treatment: Seed cells in a 6-well plate or a 96-well black-walled plate and treat with this compound.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in MMP.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected cellular effects.
Caption: General experimental workflow for assessing Ligustrazine effects.
References
- 1. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligustrazine induces the colorectal cancer cells apoptosis via p53-dependent mitochondrial pathway and cell cycle arrest at the G0/G1 phase - Bian - Annals of Palliative Medicine [apm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetramethylpyrazine induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligustrazine inhibits the proliferation and migration of ovarian cancer cells via regulating miR-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV combined with ligustrazine ameliorates abnormal mitochondrial dynamics via Drp1 SUMO/deSUMOylation in cerebral ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligustrazine induces the colorectal cancer cells apoptosis via p53-dependent mitochondrial pathway and cell cycle arrest at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligustrazine alleviates acute pancreatitis by accelerating acinar cell apoptosis at early phase via the suppression of p38 and Erk MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Ligustrazine suppresses neuron apoptosis via the Bax/Bcl-2 and caspase-3 pathway in PC12 cells and in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ligustrazine induces viability, suppresses apoptosis and autophagy of retinal ganglion cells with ischemia/reperfusion injury through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ligustrazine Hydrochloride and Edaravone for Ischemic Stroke Therapy
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of two neuroprotective agents, ligustrazine hydrochloride and edaravone (B1671096), for the treatment of ischemic stroke. This guide synthesizes preclinical and clinical data to provide an objective overview of their efficacy, mechanisms of action, and experimental foundations.
Executive Summary
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates effective neuroprotective strategies to mitigate brain injury following blood flow restoration. Both this compound, an active compound from the traditional Chinese medicine Ligusticum striatum, and edaravone, a potent free radical scavenger, have demonstrated therapeutic potential. This guide presents a side-by-side comparison of their performance based on available experimental data, highlighting their distinct yet sometimes overlapping mechanisms of neuroprotection. While direct head-to-head clinical trials are limited, this analysis of individual datasets provides valuable insights for the research and drug development community.
Performance Comparison: Preclinical and Clinical Efficacy
The therapeutic effects of this compound have been predominantly evaluated in preclinical animal models of ischemic stroke, whereas edaravone has undergone extensive clinical investigation in human patients.
This compound: Preclinical Evidence
A systematic review and meta-analysis of 32 preclinical studies has demonstrated the significant neuroprotective effects of ligustrazine in animal models of cerebral ischemia.[1][2] Key findings from these studies are summarized below:
| Efficacy Outcome | Effect of this compound (Standardized Mean Difference, 95% CI) | Key Findings |
| Neurological Deficit Score | -1.84 (-2.14 to -1.55) | Significantly improved neurological function in animal models.[1][2] |
| Cerebral Infarct Volume (%) | -2.97 (-3.58 to -2.36) | Markedly reduced the percentage of brain tissue damage.[1][2] |
| Brain Water Content | -2.37 (-3.63 to -1.12) | Significantly decreased cerebral edema.[1][2] |
| Anti-inflammatory Markers | ||
| TNF-α | -7.53 (-11.34 to -3.72) | Potent reduction in the pro-inflammatory cytokine TNF-α.[1][2] |
| IL-1β | -2.65 (-3.87 to -1.44) | Significant decrease in the inflammatory marker IL-1β.[1][2] |
| IL-6 | -5.55 (-9.32 to -1.78) | Substantial reduction in the pro-inflammatory cytokine IL-6.[1][2] |
| Antioxidant Markers | ||
| Superoxide (B77818) Dismutase (SOD) | 4.60 (2.10 to 7.10) | Enhanced the activity of the endogenous antioxidant enzyme SOD.[1][2] |
| Malondialdehyde (MDA) | -5.31 (-8.48 to -2.14) | Significantly reduced levels of the lipid peroxidation marker MDA.[1][2] |
| Anti-apoptotic Marker | ||
| Caspase-3 | -5.21 (-7.47 to -2.94) | Markedly inhibited the key apoptosis executioner enzyme, caspase-3.[1][2] |
Edaravone: Clinical Evidence
Edaravone has been the subject of numerous clinical trials and is approved for the treatment of acute ischemic stroke in several countries. A systematic review and meta-analysis of 13 studies (9 randomized controlled trials and 4 cohort studies) involving 2102 patients provides robust evidence of its clinical efficacy.[3]
| Efficacy Outcome | Effect of Edaravone (Mean Difference or Risk Ratio, 95% CI) | Key Findings |
| Functional Independence (mRS ≤ 2) | Favorable outcomes observed in multiple studies.[4] | A randomized controlled trial showed 72% of patients in the edaravone group achieved favorable outcomes (mRS ≤2) at 90 days compared to 40% in the placebo group.[4] |
| Activities of Daily Living (Barthel Index) | 23.95 (18.48 to 29.41) | Significantly improved patient's ability to perform daily activities.[3] |
| Neurological Deficit (NIHSS Score) | -3.49 (-5.76 to -1.22) | Significantly reduced neurological deficits as measured by the NIHSS.[3] |
| Recanalization Rate (with thrombolytic therapy) | RR = 1.71 (1.05 to 2.77) | When used with thrombolytic therapy, edaravone significantly improved the rate of blood flow restoration.[3] |
| Mortality | RR = 0.63 (0.52 to 0.75) | Significantly reduced risk of mortality compared to control. |
Mechanisms of Action and Signaling Pathways
Both this compound and edaravone exert their neuroprotective effects through multiple mechanisms, primarily centered around anti-oxidation and anti-inflammation.
This compound
Ligustrazine's multifaceted mechanism involves the modulation of several key signaling pathways implicated in ischemic brain injury. It has been shown to reduce inflammation, oxidative stress, and apoptosis.[1][2] One of its proposed mechanisms involves the regulation of the TNF/IL-17 signaling pathway.[1] Additionally, it has been found to target the endothelin-1 (B181129) (ET-1)/Akt pathway in astrocytes to protect the blood-brain barrier.[5][6]
Edaravone
Edaravone is a potent free radical scavenger that mitigates oxidative stress by neutralizing hydroxyl, peroxyl, and superoxide radicals.[7] Its neuroprotective effects are also attributed to the activation of the Keap1-Nrf2/ARE signaling pathway, a key regulator of the endogenous antioxidant response.[8] Furthermore, edaravone has been shown to activate the GDNF/RET neurotrophic signaling pathway, promoting neuronal survival.[2] More recent studies suggest it may also suppress the Fas/FasL apoptosis signaling pathway.[9]
Experimental Protocols
The most common animal model used to evaluate the efficacy of both drugs is the middle cerebral artery occlusion (MCAO) model in rats, which mimics human ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model Protocol
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with an inhalational anesthetic like isoflurane.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. A nylon monofilament suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[10]
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament.[9][11]
-
Drug Administration:
-
Outcome Assessment: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and analysis of brain tissue for biomarkers of inflammation, oxidative stress, and apoptosis are performed at specific time points post-MCAO.[9][10]
Conclusion
Both this compound and edaravone demonstrate significant promise in the treatment of ischemic stroke. Ligustrazine shows robust neuroprotective effects in preclinical models through its anti-inflammatory, antioxidant, and anti-apoptotic properties. Edaravone's efficacy is supported by extensive clinical data, primarily attributed to its potent free radical scavenging activity. While their mechanisms share common pathways in mitigating oxidative stress and inflammation, they also appear to engage distinct signaling cascades.
For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of both agents. Future preclinical research should aim for direct comparative studies between ligustrazine and edaravone to delineate their relative efficacy and potential for synergistic combination therapies. Further clinical trials are warranted to explore the full therapeutic window and long-term benefits of these neuroprotective agents in diverse patient populations.
References
- 1. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The combination of Astragalus membranaceus and ligustrazine mitigates cerebral ischemia‐reperfusion injury via regulating NR2B‐ERK/CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Ligustrazine Derivative T-VA Prevents Neurotoxicity in Differentiated PC12 Cells and Protects the Brain against Ischemia Injury in MCAO Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone neuroprotection effected by suppressing the gene expression of the Fas signal pathway following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Ligustrazine monomer against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeated edaravone treatment reduces oxidative cell damage in rat brain induced by middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Tetramethylpyrazine on Functional Recovery and Neuronal Dendritic Plasticity after Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ligustrazine Hydrochloride Targets: A Comparative Guide to Conventional Methods and the Potential of CRISPR-Cas9
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies used to validate the therapeutic targets of Ligustrazine hydrochloride (LH), also known as Tetramethylpyrazine. We delve into established computational and experimental approaches, and explore the prospective advantages of employing CRISPR-Cas9 technology for more precise and definitive target validation.
Ligustrazine, a bioactive compound isolated from the traditional Chinese herb Ligusticum wallichii, has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-tumor activities.[1][2] Identifying the precise molecular targets of this multifaceted compound is crucial for understanding its mechanisms of action and for the development of novel therapeutics. While various methods have been employed to elucidate these targets, the advent of CRISPR-Cas9 gene editing offers a powerful tool for unambiguous target validation.
A Comparative Overview of Target Validation Methodologies
The validation of drug targets is a critical step in the drug discovery pipeline. For this compound, a combination of computational and experimental methods has been utilized to predict and confirm its molecular targets. Here, we compare these conventional approaches with the potential application of CRISPR-Cas9.
| Methodology | Principle | Application to this compound | Advantages | Limitations |
| Network Pharmacology | Integrates data from pharmacology, bioinformatics, and systems biology to predict potential drug targets and pathways.[3][4][5] | Used to identify numerous potential targets and signaling pathways for LH in various diseases, including gastric cancer and acute lung injury.[6][7][8] | Provides a holistic view of drug-target interactions; efficient for identifying multiple potential targets. | Predictions require extensive experimental validation; potential for false positives. |
| Molecular Docking | Computationally simulates the interaction between a small molecule (Ligustrazine) and a macromolecular target (protein).[9][10] | Employed to predict the binding affinity and interaction sites of LH with targets like NRF2, PPARγ, Bcl-2, CASP-3, and PSMB5.[1][9][10][11] | Provides insights into the molecular basis of interaction; cost-effective and rapid. | In silico results may not always translate to biological activity; accuracy depends on the quality of protein structures. |
| In Vitro Assays | Experiments conducted in a controlled environment outside of a living organism, using cell lines or isolated proteins. | Various assays (e.g., MTT, Western blot, ELISA, qRT-PCR) have been used to validate the effect of LH on predicted targets and pathways in cell lines.[12][13][14] | Allows for the detailed study of molecular mechanisms in a controlled setting. | May not fully recapitulate the complexity of a whole organism; results can be cell-line specific. |
| In Vivo Models | Studies conducted in living organisms, such as rats, to evaluate the physiological effects of a drug. | Rat models of conditions like high-altitude cerebral edema and migraine have been used to confirm the therapeutic effects of LH and its impact on target pathways.[9][11][15] | Provides data on efficacy and safety in a whole organism; essential for preclinical development. | Can be time-consuming and expensive; results in animal models may not always be predictive of human outcomes. |
| CRISPR-Cas9 | A genome-editing tool that allows for precise knockout, activation, or inhibition of specific genes.[16][17][18] | Hypothetical Application: Could be used to definitively validate predicted targets by knocking out the corresponding genes and observing whether the therapeutic effects of LH are diminished or abolished. | Offers precise and permanent gene modification for unambiguous target validation; versatile for knockout, activation (CRISPRa), and inhibition (CRISPRi) studies.[16][19][20] | Potential for off-target effects; requires expertise in genetic engineering and cell culture. |
Identified Targets and Pathways of this compound
The following table summarizes some of the key molecular targets and signaling pathways of this compound that have been identified and validated using the conventional methods described above.
| Target/Pathway | Disease Context | Method of Validation | Observed Effect of Ligustrazine | Reference |
| NRF2 Signaling Pathway | High-Altitude Cerebral Edema | Molecular Docking, In Vivo (Rat Model), Western Blot | Activates the NRF2 pathway, promoting its translocation to the nucleus and exerting antioxidant effects. | [9][11] |
| PPARγ | Alzheimer's Disease | In Vitro (Luciferase Reporter Assay, Western Blot) | Acts as a novel PPARγ agonist, enhancing mitophagy. | [14] |
| Bcl-2, CASP-3, PSMB5 | Breast Cancer | Molecular Docking, In Vitro (MTT assay, Hoechst staining, Annexin V-FITC/PI staining) | Inhibits cell proliferation and induces apoptosis through the Bcl-2/CASP-3 pathway and by targeting PSMB5. | [1] |
| ELANE, MPO | Gastric Cancer | Network Pharmacology, Clinical Data Analysis | Predicted to have therapeutic effects by regulating these potential targets. | [6][7] |
| c-fos/ERK Signaling Pathway | Migraine | In Vivo (Rat Model), Western Blot | Inhibits the c-fos/ERK signaling pathway in the trigeminal ganglion. | [15] |
| SIRT5–DUSP1 Axis | Doxorubicin-Induced Cardiotoxicity | Bioinformatics, In Vivo (Transgenic Mice), Immunofluorescence, ELISA | Protects against cardiotoxicity by targeting this axis for mitochondrial repair. | [21] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in this compound research.
Molecular Docking Protocol
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., NRF2) is obtained from the Protein Data Bank (PDB). The 3D structure of this compound is prepared using chemical drawing software and optimized for energy.
-
Docking Simulation: Molecular docking software (e.g., AutoDock) is used to predict the binding pose and affinity of Ligustrazine to the target protein. The binding site on the protein is defined based on known active sites or predicted binding pockets.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding conformation, the binding energy (kcal/mol), and the specific amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions).[9]
In Vivo Animal Study Protocol (High-Altitude Cerebral Edema Model)
-
Animal Model: Male Sprague-Dawley rats are used. A high-altitude cerebral edema (HACE) model is established by placing the rats in a low-pressure anoxic chamber.[11]
-
Drug Administration: Rats are pretreated with this compound (e.g., 50 mg/kg and 100 mg/kg) or a vehicle control via intraperitoneal injection for a specified period before being subjected to the hypoxic environment.[11]
-
Assessment of Efficacy: The therapeutic effects of LH are evaluated by measuring brain water content, observing brain tissue pathology through HE staining, and quantifying levels of relevant biomarkers (e.g., AQP4, HIF-1α, VEGF) using techniques like ELISA and Western blot.[11]
In Vitro Cell Proliferation (MTT) Assay
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[13]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or a derivative for a specified time (e.g., 48 hours).[12]
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then dissolved, and the absorbance is measured to determine cell viability. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.[13]
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Figure 1: Signaling pathway of this compound activating the NRF2 antioxidant response.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. [Network Pharmacology Study of Compound Ligustrazine in Gastric Cancer Therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Network Pharmacology Study of Compound Ligustrazine in Gastric Cancer Therapy [jsu-mse.com]
- 8. Analysis of ligustrazine covalent cyclodextrin frameworks in bioinformatics and network pharmacology-based acute lung injury treatment - Arabian Journal of Chemistry [arabjchem.org]
- 9. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents [frontiersin.org]
- 13. Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing brain glucose metabolism by ligustrazine piperazine ameliorates cognitive deficits through PPARγ-dependent enhancement of mitophagy in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. selectscience.net [selectscience.net]
- 19. wjbphs.com [wjbphs.com]
- 20. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 21. A novel ligustrazine-based nanodelivery system protects against doxorubicin-induced cardiotoxicity by targeting the SIRT5–DUSP1 axis for mitochondrial repair - PMC [pmc.ncbi.nlm.nih.gov]
Ligustrazine Hydrochloride in Cerebral Infarction: A Comparative Meta-Analysis Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of Ligustrazine hydrochloride (also known as Tetramethylpyrazine) in the treatment of cerebral infarction. By synthesizing data from multiple randomized controlled trials (RCTs), this document offers an objective comparison with alternative treatments, details the experimental protocols underlying these findings, and explores the molecular mechanisms of Ligustrazine's action.
Comparative Efficacy of this compound
This compound, when used as an adjunctive therapy to conventional Western medicine, has demonstrated notable efficacy in the management of acute cerebral infarction. Meta-analyses of numerous RCTs indicate that this combination therapy leads to better clinical outcomes compared to conventional treatment alone.
Below is a summary of quantitative data from various meta-analyses, comparing this compound treatment with control groups.
| Outcome Measure | Comparison | No. of Studies (Patients) | Result | 95% Confidence Interval (CI) |
| Clinical Effective Rate | Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (1969) | OR = 3.60 | 2.72 to 4.78 |
| Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (2022) | RR = 1.24 | 1.19 to 1.29 | |
| Ligustrazine vs. Danshen + Conventional | 7 RCTs (679) | RR = 1.28 | 1.13 to 1.45 | |
| Neurological Deficit Score (NDS) | Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (1969) | WMD = -3.87 | -4.78 to -2.95 |
| Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (2022) | MD = -3.88 | -4.51 to -3.61 | |
| Ligustrazine vs. Danshen + Conventional | 7 RCTs (679) | MD = 5.05 | 3.5 to 6.6 | |
| Blood Rheology | Ligustrazine + Conventional vs. Conventional Alone | Multiple RCTs | Improved Blood Rheology Index | Not specified |
| Ligustrazine + Conventional vs. Conventional Alone | 19 RCTs (2022) | Reduced Fibrinogen, Low & High Shear Blood Viscosity | Not specified | |
| Stroke Recurrence (1-year) | Ligustrazine + Conventional vs. Conventional Alone | 3 RCTs (643) | RR = 0.42 | 0.18 to 0.94 |
| Stroke Recurrence (3-years) | Ligustrazine + Conventional vs. Conventional Alone | 3 RCTs (643) | RR = 0.48 | 0.27 to 0.83 |
OR: Odds Ratio; RR: Risk Ratio; WMD: Weighted Mean Difference; MD: Mean Difference. An OR > 1 or RR > 1 favors the Ligustrazine group for clinical effectiveness. A negative WMD/MD for NDS indicates a greater reduction in neurological deficit in the Ligustrazine group.
Experimental Protocols in Meta-Analyses
The findings presented are based on systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these studies is outlined below.
1. Literature Search: A comprehensive search of multiple databases is conducted, including the Cochrane Library, PubMed, EMbase, China National Knowledge Infrastructure (CNKI), and others.[1][3][4][5] Search terms typically include "Ligustrazine," "Tetramethylpyrazine," "cerebral infarction," "ischemic stroke," and "randomized controlled trial."
2. Inclusion and Exclusion Criteria: Studies included are typically randomized controlled trials (RCTs) comparing this compound (alone or in combination with conventional therapy) with placebo, no treatment, or conventional therapy alone for patients with a clear diagnosis of cerebral infarction.
3. Data Extraction and Quality Assessment: Two independent reviewers typically extract data from the included studies, covering patient characteristics, interventions, and outcome measures. The methodological quality of the trials is often assessed using tools like the Cochrane Handbook for Systematic Reviews of Interventions or the Jadad scale.[3][4][5]
4. Statistical Analysis: Meta-analysis is performed using software such as RevMan.[1][4][5] Dichotomous data (e.g., clinical effective rate) are analyzed using odds ratios (OR) or risk ratios (RR), while continuous data (e.g., Neurological Deficit Score) are analyzed using weighted mean differences (WMD) or mean differences (MD), all with 95% confidence intervals (CI).
Signaling Pathways Modulated by Ligustrazine
Preclinical studies have revealed that the neuroprotective effects of Ligustrazine in cerebral infarction are mediated through multiple signaling pathways. These mechanisms contribute to its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.
Key Signaling Pathways:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway by Ligustrazine is believed to play a crucial neuroprotective role in cerebral ischemia-reperfusion injury.[6][7] This pathway is central to cell survival and proliferation.
-
NRF2 Signaling Pathway: Ligustrazine has been shown to activate the NRF2 signaling pathway, which is a key regulator of the cellular antioxidant response.[8] This activation helps to mitigate oxidative stress, a major contributor to neuronal damage in stroke.
-
RhoA/ROCK2 Pathway: Inhibition of the RhoA/ROCK2 pathway by Ligustrazine has been linked to enhanced neuroprotection and plasticity following cerebral ischemia-reperfusion injury.[9]
-
Anti-Inflammatory Mechanisms: Ligustrazine can suppress the inflammatory response by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11][12] It may also inhibit the activation of the JAK/STAT signaling pathway.[13][14]
-
Anti-Apoptotic Effects: The compound has been shown to inhibit apoptosis, as evidenced by its effect on caspase-3.[10][13][14]
-
Blood-Brain Barrier Protection: Ligustrazine helps to maintain the integrity of the blood-brain barrier by influencing the expression of proteins like Claudin-5.[10][13][14]
Comparison with Alternative Treatments
The primary alternative to Ligustrazine as an adjunctive therapy is the use of conventional Western medicine alone. Conventional treatments for acute ischemic stroke may include thrombolytic therapy (e.g., alteplase), antiplatelet agents (e.g., aspirin), anticoagulants, and supportive care.[15][16][17][18][19]
The meta-analyses consistently suggest that the addition of Ligustrazine to conventional therapy provides superior outcomes in terms of clinical efficacy and neurological recovery.[1][3] When compared to other traditional Chinese medicine injections like Danshen, one meta-analysis found Ligustrazine to be more effective.[4] There was no significant difference observed when comparing Ligustrazine to Vinpocetine in one study.[4]
It is crucial to recognize that while promising, the evidence for Ligustrazine's superiority is tempered by the generally low methodological quality of the included trials in the meta-analyses.[1][4][5] Therefore, while Ligustrazine presents a compelling adjunctive therapeutic option, further high-quality research is necessary to definitively establish its place in the treatment of cerebral infarction.
References
- 1. Meta-Analysis of the Clinical Effectiveness and Safety of Ligustrazine in Cerebral Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of the Clinical Effectiveness and Safety of Ligustrazine in Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Medium- and long-term efficacy of ligustrazine plus conventional medication on ischemic stroke: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The combination of Astragalus membranaceus and ligustrazine mitigates cerebral ischemia‐reperfusion injury via regulating NR2B‐ERK/CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of ligustrazine on rats with cerebral ischemia-reperfusion injury via activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms | Semantic Scholar [semanticscholar.org]
- 12. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 15. Treatment for a stroke - NHS [nhs.uk]
- 16. Guidelines for the treatment of acute ischaemic stroke | Neurología (English Edition) [elsevier.es]
- 17. Stroke - Treatment | NHLBI, NIH [nhlbi.nih.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Treatment and Intervention for Stroke | Stroke | CDC [cdc.gov]
A Head-to-Head Comparison of Ligustrazine Salt and Co-crystal Forms: Enhancing Stability and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Ligustrazine, or tetramethylpyrazine (TMP), is a bioactive compound isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It is widely used in the treatment of cardiovascular and cerebrovascular diseases. However, the inherent physicochemical properties of Ligustrazine, such as high volatility, hygroscopicity, and sublimation, present significant challenges in its formulation and drug delivery. To overcome these limitations, various salt and co-crystal forms of Ligustrazine have been developed and investigated. This guide provides an objective, data-driven comparison of these different forms, focusing on key performance parameters to aid researchers in selecting the optimal form for their specific application.
Physicochemical Properties: A Comparative Analysis
The stability and handling properties of an active pharmaceutical ingredient (API) are critical for successful drug development. The following tables summarize the key physicochemical properties of different Ligustrazine salt and co-crystal forms based on published experimental data.
| Form | Melting Point (°C) | Hygroscopicity (Weight Gain at 90% RH) | Reference |
| Ligustrazine (TMP) | - | 25% | [1][2][3] |
| TMP-PABA (1:2) | Higher than TMP | 1.64% | [1][2][3] |
| TMP-MABA (1.5:1) | Higher than TMP | 0.12% | [1][2][3] |
| TMP-DNBA (0.5:1) | Highest among the co-crystals | 0.03% | [1][2][3] |
| TMP: Tetramethylpyrazine (Ligustrazine); PABA: p-Aminobenzoic acid; MABA: m-Aminobenzoic acid; DNBA: 3,5-Dinitrobenzoic acid; RH: Relative Humidity. |
| Form | Solubility | Permeability | Reference |
| TMP-Pho | - | - | [4] |
| TMP-Sac | 43% lower than TMP-Pho | 11% lower than TMP-Pho | [4] |
| TMP-Acs | Two-fold higher than TMP-Pho | 24% lower than TMP-Pho | [4] |
| TMP-Pho: Ligustrazine Phosphate (B84403); TMP-Sac: Ligustrazine Saccharinate; TMP-Acs: Ligustrazine Acesulfamate. |
Bioavailability and Pharmacokinetics
The ultimate measure of a drug's efficacy is its bioavailability. Studies have shown that modifying the salt form of Ligustrazine can significantly impact its pharmacokinetic profile.
| Form | Relative Bioavailability | Key Pharmacokinetic Observation | Reference |
| TMP-Pho | Baseline | Commercial phosphate salt | [4] |
| TMP-Acs | ~40% higher than TMP-Pho | Reduced rate of absorption | [4] |
| TMP-Sac | ~40% higher than TMP-Pho | Reduced rate of absorption | [4] |
| GEN-TMP Co-crystal | Significantly enhanced bioavailability of Genistein | - | [5][6] |
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies:
Hygroscopicity Measurement (Dynamic Vapor Sorption - DVS)
Hygroscopicity was determined using a DVS method. Samples were initially dried under a stream of dry nitrogen at a specific temperature until a stable weight was achieved. Subsequently, the relative humidity (RH) was incrementally increased, and the change in mass of the sample was recorded at each RH step. The total weight gain at a high RH (e.g., 90%) is reported as a measure of hygroscopicity.[1][2][3]
Solubility Studies
The solubility of different Ligustrazine forms was determined by adding an excess amount of the compound to various buffer solutions (e.g., pH 1.2, 4.5, 6.8, and 7.0). The suspensions were agitated at a constant temperature for a specified period to reach equilibrium. The samples were then filtered, and the concentration of Ligustrazine in the filtrate was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[7]
In Vivo Pharmacokinetic Studies in Rats
Male Sprague-Dawley rats were used for pharmacokinetic studies. The animals were divided into groups and orally administered with different formulations of Ligustrazine. Blood samples were collected at predetermined time points post-administration. The plasma was separated, and the concentration of Ligustrazine was determined by a validated LC-MS/MS method. Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) were then calculated.[4]
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the mechanism of action of Ligustrazine, the following diagrams are provided.
Caption: Experimental workflow for comparing different Ligustrazine salt and co-crystal forms.
Caption: Simplified PI3K/Akt signaling pathway modulated by Ligustrazine.
Conclusion
The formation of different salts and co-crystals of Ligustrazine presents a viable strategy to overcome the inherent physicochemical challenges of the parent molecule. Co-crystals of Ligustrazine with benzoic acid derivatives have demonstrated significantly improved stability against humidity.[1][2][3] Furthermore, the formation of "sweet salts" with saccharin (B28170) and acesulfame (B1210027) has been shown to enhance the oral bioavailability of Ligustrazine.[4] The choice of the optimal salt or co-crystal form will depend on the specific requirements of the final dosage form and the desired therapeutic outcome. The data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the formulation of Ligustrazine.
References
- 1. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous taste-masking and oral bioavailability enhancement of Ligustrazine by forming sweet salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Ligustrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of Ligustrazine hydrochloride (also known as Tetramethylpyrazine or TMPZ) across four species: humans, rats, rabbits, and dogs. The information presented is compiled from experimental data to aid in the understanding of its pharmacokinetic and metabolic profiles, which is crucial for drug development and translational research.
Executive Summary
This compound undergoes metabolism primarily in the liver, with significant involvement of Cytochrome P450 (CYP) enzymes. The main metabolic pathway across the studied species involves the oxidation of one of the methyl groups to a hydroxymethyl group, forming 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP), which can be further oxidized to a carboxylic acid or undergo glucuronide conjugation. While this general pathway is conserved, notable quantitative differences in metabolic rates and pharmacokinetic parameters exist among humans, rats, rabbits, and dogs.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in different species. It is important to note that experimental conditions such as dosage and administration route can influence these values.
| Parameter | Human | Rat | Rabbit | Dog |
| Tmax (h) | 0.51[1] | ~0.83 - 1.5[2] | Data Not Available | ~0.33 - 2.50[3] |
| t1/2 (h) | 2.89[4] | ~3.09 - 5.90[5] | Data Not Available | Data Not Available |
| Key Metabolites | 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP), HTMP-glucuronide[6] | HTMP, 3,5,6-trimethylpyrazine-2-carboxylic acid[1] | 2-hydroxymethyl-3,5,6-trimethylpyrazine (TMPz D1), 3,5,6-trimethylpyrazine-2-carboxylic acid (TMPz D2)[6] | Data Not Available |
| Primary Metabolic Enzymes | CYP1A2, CYP2C9, CYP3A4, UGT1A1, UGT1A4, UGT1A6[6] | CYP3A4[7][8] | Data Not Available | Data Not Available |
In Vitro Metabolic Stability in Liver Microsomes
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) |
| t1/2 (min) | 94.24 ± 4.53[6] | 105.07 ± 9.44[6] |
| Km (μmol/L) | 22.74 ± 1.89[6] | 33.09 ± 2.74[6] |
| Vmax (nmol/min/mg protein) | 253.50 ± 10.06[6] | 190.40 ± 8.35[6] |
Metabolic Pathways
The metabolism of this compound primarily involves Phase I oxidation followed by Phase II conjugation.
References
- 1. Simultaneous determination of Gastrodin and this compound in dog plasma by gradient high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and pharmacokinetics in beagle dogs of once-a-day tetramethylpyrazine phosphate sustained-release pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study on the effect of ligustrazine-tangeretin co-administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Studies on the metabolites of tetramethylpyrazine in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic interaction study between ligustrazine and valsartan in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ligustrazine Hydrochloride's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Ligustrazine hydrochloride (also known as Tetramethylpyrazine), a bioactive compound isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong). We present a consolidated overview of its independently validated therapeutic effects in neuroprotection, cardiovascular regulation, and anti-inflammatory action. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support further research and development.
I. Comparative Performance Data
The therapeutic efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings and compare its performance with relevant alternatives where data is available.
Table 1: Neuroprotective Effects of this compound in Ischemic Stroke Models
| Parameter | This compound | Alternative: Edaravone | Alternative: Nimodipine (B1678889) | Source |
| Neurological Deficit Score Improvement | SMD: -1.84 (95% CI: -2.14 to -1.55)[1] | Favorable outcomes (mRS 0-2) vs. placebo (OR: 1.31, 95% CI: 1.06-1.67) | Associated with better outcomes vs. control (RR: 0.69, 95% CI: 0.60–0.78)[2] | [1] |
| Reduction in Cerebral Infarct Volume | SMD: -2.97 (95% CI: -3.58 to -2.36)[1] | Not consistently reported in meta-analyses | Reduces incidence of cerebral infarction | [1] |
| Reduction in Brain Water Content | SMD: -2.37 (95% CI: -3.63 to -1.12)[1] | Not a primary endpoint in major trials | Not a primary endpoint in major trials | [1] |
| EC50 (in vitro neuroprotection) | 64.46 µM (against CoCl2-induced PC12 cell injury) | Not directly comparable | Not directly comparable |
SMD: Standardized Mean Difference; CI: Confidence Interval; OR: Odds Ratio; RR: Risk Ratio; mRS: modified Rankin Scale. Data for Edaravone and Nimodipine are from separate meta-analyses and are not from direct head-to-head trials with this compound.
Table 2: Cardiovascular Effects of this compound
| Parameter | This compound | Alternative: Aspirin | Source |
| Antiplatelet Aggregation (in vitro) | IC50: 0.568 mg/mL | IC50: 1.286 mg/mL | |
| Reduction in Myocardial Infarct Size | Significantly decreased vs. control (P < 0.01)[3] | Standard of care for secondary prevention | [3] |
| Effect on Inflammatory Markers (e.g., TNF-α, IL-1β) | Significantly decreased in myocardial I/R[4] | Modulates some inflammatory pathways | [4] |
| Effect on Oxidative Stress Markers (e.g., MDA, SOD) | Decreased MDA, Increased SOD in myocardial I/R[4] | Primarily antiplatelet, some antioxidant effects | [4] |
IC50: Half-maximal inhibitory concentration. Data for Aspirin is from a direct comparative in vitro study.
Table 3: Anti-inflammatory Effects of this compound
| Parameter | This compound | Alternative: Ibuprofen (NSAID) | Source |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | SMD for TNF-α: -7.53; IL-1β: -2.65; IL-6: -5.55 (in ischemic stroke models)[1] | Well-established inhibitor of prostaglandin (B15479496) synthesis via COX enzymes | [1] |
| Modulation of NF-κB Pathway | Suppresses NF-κB activation | Can modulate NF-κB, but primary action is on COX | |
| Effect on Nitric Oxide (NO) Production in Macrophages | Reduces NO production in LPS-stimulated RAW 264.7 cells | Can reduce NO production by inhibiting iNOS expression |
Data for Ibuprofen is based on its known general mechanism of action as a non-steroidal anti-inflammatory drug (NSAID) and is not from direct head-to-head trials with this compound.
II. Key Experimental Methodologies
The findings presented above are predominantly based on the following well-established experimental models and protocols.
Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Rat Model
This is the most common in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of therapeutic agents.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are typically used.
-
Surgical Procedure: Anesthesia is induced (e.g., with pentobarbital (B6593769) sodium). A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture is left in place for a defined period (commonly 90-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: this compound is typically dissolved in saline and administered via intraperitoneal or intravenous injection at various doses (e.g., 20-80 mg/kg) at different time points (before, during, or after ischemia).
-
Outcome Measures:
-
Neurological Deficit Scoring: A graded scale (e.g., 0-5) is used to assess motor and neurological function 24 hours after reperfusion.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. The infarct volume is then calculated.
-
Biochemical Assays: Brain tissue is homogenized to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA, and markers of oxidative stress (e.g., MDA, SOD) using specific assay kits.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-Akt, NRF2, cleaved caspase-3) are quantified.
-
Anti-inflammatory Activity: LPS-Stimulated RAW 264.7 Macrophage Model
This in vitro assay is widely used to screen for anti-inflammatory properties of compounds.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[5][6]
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before LPS stimulation.
-
Outcome Measures:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified by ELISA.[7]
-
Gene and Protein Expression: The expression of inflammatory mediators like iNOS and COX-2, as well as signaling proteins (e.g., phosphorylated NF-κB), is analyzed by qRT-PCR and Western blot.
-
Cardiovascular Effects: Isolated Rat Heart Langendorff Perfusion Model
This ex vivo model is used to study the direct effects of substances on cardiac function and injury.
-
Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with Krebs-Henseleit buffer, which is gassed with 95% O2 and 5% CO2 and maintained at 37°C.
-
Ischemia-Reperfusion Injury: Global ischemia is induced by stopping the perfusion for a set period (e.g., 20-30 minutes), followed by a reperfusion period (e.g., 40-60 minutes).
-
Drug Administration: this compound is added to the perfusion buffer before the ischemic period to assess its protective effects.
-
Outcome Measures:
-
Cardiac Function: Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
-
Myocardial Injury Markers: The release of enzymes like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) into the coronary effluent is measured as an indicator of myocyte damage.
-
Tissue Analysis: At the end of the experiment, the heart tissue can be analyzed for infarct size (TTC staining) and biochemical markers.[8]
-
III. Visualizing the Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: Key neuroprotective signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing the anti-inflammatory effects of Ligustrazine HCl.
Caption: Mechanisms of Ligustrazine HCl in cardioprotection against ischemia-reperfusion injury.
References
- 1. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical effectiveness of nimodipine for the prevention of poor outcome after aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis [frontiersin.org]
- 3. Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The protective effects of ligustrazine on ischemia-reperfusion and DPPH free radical-induced myocardial injury in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ligustrazine Hydrochloride and Danshen Injection in the Management of Stable Angina
For researchers, scientists, and drug development professionals navigating the therapeutic landscape of stable angina, this guide provides a comparative analysis of two prominent treatments rooted in traditional Chinese medicine: Ligustrazine hydrochloride and Danshen injection. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and clinical efficacy.
Executive Summary
This compound, an alkaloid derived from the rhizome of Ligusticum chuanxiong, and Danshen injection, derived from the root of Salvia miltiorrhiza, are both utilized in the treatment of cardiovascular diseases, including stable angina. While both demonstrate therapeutic benefits, they operate through distinct yet sometimes overlapping mechanisms. This compound is recognized for its potent vasodilation, anti-platelet aggregation, and anti-inflammatory effects. Danshen injection is known for improving microcirculation, exerting antioxidant effects, and protecting vascular endothelial cells. This guide delves into the clinical data and molecular pathways associated with each, providing a framework for their comparative evaluation.
Clinical Efficacy
While direct head-to-head clinical trials comparing this compound and Danshen injection for stable angina are limited, meta-analyses of studies comparing each to conventional Western medicine provide insights into their relative efficacy.
Table 1: Comparative Clinical Efficacy in Stable Angina (Adjunctive Therapy)
| Clinical Endpoint | This compound + Conventional Therapy | Danshen Injection + Conventional Therapy |
| Symptom Improvement | Significant improvement in angina symptoms (RR = 1.24, 95% CI: 1.20 to 1.29)[1] | Effective in improving angina symptoms[1][2] |
| ECG Improvement | Marked improvement in ECG readings (RR = 1.29, 95% CI: 1.19 to 1.40)[1] | Improvement rates of 54.5% - 71.6% for various Danshen-based injections[3] |
| Nitroglycerin Consumption | Significant reduction in the use of nitroglycerin[4] | Data not prominently available in reviewed literature |
| Frequency of Angina Attacks | Reduction in the frequency of acute angina attacks[4] | Reduction in anginal episodes[5] |
Note: The data presented is a synthesis from multiple studies and meta-analyses. RR denotes Risk Ratio and CI denotes Confidence Interval. The efficacy of Danshen injection can vary depending on the specific formulation (e.g., Danshen injection, Danhong injection).
Mechanisms of Action and Signaling Pathways
Both this compound and Danshen injection exert their therapeutic effects through modulation of multiple signaling pathways.
This compound
This compound's cardioprotective effects are attributed to its influence on several key pathways:
-
Vasodilation and Improved Blood Flow : It inhibits calcium ion influx into vascular smooth muscle cells, leading to vasodilation.[6]
-
Anti-inflammatory and Antioxidant Effects : It has been shown to suppress inflammatory responses and reduce oxidative stress.[7]
-
Anti-platelet Aggregation : It helps in reducing blood viscosity and inhibiting platelet aggregation.
-
Signaling Pathway Involvement : Key signaling pathways implicated in the action of Ligustrazine include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the PPAR signaling pathway, which plays a role in regulating inflammation and metabolism.[6][7]
Danshen Injection
The therapeutic effects of Danshen injection in stable angina are mediated through various mechanisms:
-
Improved Microcirculation : Danshen is known to enhance blood flow and reduce blood stasis.[8]
-
Vascular Endothelial Protection : It helps in protecting the endothelial lining of blood vessels.[3]
-
Antioxidant and Anti-inflammatory Properties : The active components of Danshen have been shown to scavenge free radicals and reduce inflammation.[8]
-
Signaling Pathway Involvement : Studies suggest that Danshen's effects are mediated through pathways such as the HIF1α/VEGFA pathway, which is crucial for angiogenesis, and the PI3K/AKT pathway, which is involved in cell survival and mitigating apoptosis.[9][10]
Experimental Protocols
The clinical efficacy data presented in this guide are primarily derived from randomized controlled trials (RCTs) and their subsequent meta-analyses. A general experimental workflow for such trials is outlined below.
General Clinical Trial Protocol for Stable Angina
-
Patient Selection : Patients with a confirmed diagnosis of stable angina pectoris, often with specific criteria regarding the frequency of angina attacks and ECG findings, are recruited.
-
Randomization : Participants are randomly assigned to either a treatment group (receiving this compound or Danshen injection in addition to conventional therapy) or a control group (receiving conventional therapy alone or with a placebo).
-
Treatment Administration : The investigational drug is administered, typically intravenously, for a defined period (e.g., 14-28 days).[11]
-
Data Collection : Primary and secondary outcome measures are assessed at baseline and at the end of the treatment period.
-
Primary Outcomes : Improvement in angina symptoms (e.g., reduction in frequency and severity of attacks) and changes in ECG.
-
Secondary Outcomes : Consumption of short-acting nitrates, exercise tolerance, and levels of relevant biomarkers.
-
-
Statistical Analysis : The data from the treatment and control groups are statistically compared to determine the efficacy and safety of the investigational drug.
Conclusion
Both this compound and Danshen injection demonstrate significant therapeutic potential in the management of stable angina, primarily as adjunctive therapies to conventional treatments. Their efficacy is supported by clinical data showing improvements in symptoms and ECG parameters. The mechanisms of action are multifaceted, involving vasodilation, anti-inflammatory, antioxidant, and anti-platelet effects, mediated through various signaling pathways.
The choice between these two agents may depend on the specific clinical presentation of the patient and the desired therapeutic focus. For instance, the potent vasodilatory and anti-platelet effects of this compound might be particularly beneficial for patients with significant coronary artery stenosis. In contrast, the microcirculation-enhancing and endothelial-protective properties of Danshen injection could be advantageous in a broader range of ischemic heart diseases.
Further head-to-head comparative studies are warranted to more definitively delineate the relative strengths and specific applications of this compound and Danshen injection in the treatment of stable angina. Researchers and clinicians should consider the existing evidence on their distinct pharmacological profiles to make informed decisions in drug development and clinical practice.
References
- 1. The Clinical Efficacy of Phytochemical Medicines Containing Tanshinol and Ligustrazine in the Treatment of Stable Angina: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effectiveness and safety of Danshen injections in treatment of cardiac failure: a network meta-analysis [frontiersin.org]
- 3. Different network pharmacology mechanisms of Danshen-based Fangjis in the treatment of stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligustrazine for the Treatment of Unstable Angina: A Meta-Analysis of 16 Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpmi.org.pk [jpmi.org.pk]
- 6. Ligustrazine for the Treatment of Unstable Angina: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of danshen class injections in the treatment of coronary heart disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network Pharmacology and Experimental Verification: SanQi-DanShen Treats Coronary Heart Disease by Inhibiting the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Danshen improves damaged cardiac angiogenesis and cardiac function induced by myocardial infarction by modulating HIF1α/VEGFA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Ligustrazine Injection as Adjunctive Therapy for Angina Pectoris: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ligustrazine hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Ligustrazine hydrochloride, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Protective Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Hazard Identification and Precautionary Measures
This compound is considered hazardous and requires careful handling.
Hazard Statements:
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.[1][2]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Storage :
Emergency and First-Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2] Never give anything by mouth to an unconscious person.[2] |
Spills and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment as required.[1]
-
Avoid dust formation.[1]
-
Prevent the product from entering drains.
-
Sweep up and shovel the material into suitable, closed containers for disposal.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
